Antitrypanosomal agent 19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O4S |
|---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4S/c1-11-8(14)3-2-6-12-10(15)7-4-5-9(18-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)/b3-2+ |
InChI Key |
PWZUAAWZGIUYEM-NSCUHMNNSA-N |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Nitrothiophene-Based Antitrypanosomal Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chagas disease and Human African Trypanosomiasis (HAT) are debilitating neglected tropical diseases caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei, respectively. For decades, the therapeutic arsenal has been limited to two nitroheterocyclic drugs, benznidazole and nifurtimox, which suffer from significant drawbacks including variable efficacy, particularly in the chronic stage of Chagas disease, and severe side effects.[1][2][3] This has fueled an urgent search for new, safer, and more effective chemotherapies. Within this context, nitrothiophene-based compounds have emerged as a promising and extensively investigated class of antitrypanosomal agents.
This technical guide provides an in-depth overview of the core science behind nitrothiophene-based antitrypanosomal compounds. It covers their mechanism of action, structure-activity relationships, and summarizes key quantitative data from preclinical studies. Furthermore, this document details the essential experimental protocols for the synthesis and evaluation of these compounds and employs visualizations to clarify complex biological pathways and experimental workflows.
Mechanism of Action: A Prodrug Approach
The trypanocidal activity of nitrothiophene derivatives, like other nitroaromatic drugs, is primarily dependent on their nature as prodrugs.[3][4] These compounds require bioactivation within the parasite to exert their cytotoxic effects. The key to their selectivity lies in the parasite's unique enzymatic machinery, which is absent or significantly different in the mammalian host.
The activation is a reductive process initiated by a parasite-specific type I nitroreductase (NTR).[3][5] This enzyme, located in the trypanosomal mitochondrion, catalyzes the reduction of the nitro group (NO₂) on the thiophene ring. This process generates a cascade of highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as radical species.[6]
These reactive metabolites are the ultimate effectors of the drug's toxicity. They can induce parasite death through multiple pathways:
-
Oxidative Stress: The reactive intermediates can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This overwhelms the parasite's antioxidant defenses, leading to widespread damage to DNA, proteins, and lipids.[7]
-
Covalent Adduct Formation: The electrophilic intermediates can form covalent bonds with critical biomolecules, including proteins and DNA, disrupting their function.[6]
-
Inhibition of Key Enzymes: While the primary mechanism is prodrug activation, some nitrothiophene derivatives have been shown to directly inhibit essential parasite enzymes. A crucial target is trypanothione reductase (TryR) , a key enzyme in the trypanosome's unique trypanothione-based redox system that protects it from oxidative stress.[8][9][10] Inhibition of TryR further cripples the parasite's ability to handle the oxidative burst generated by the drug's activation. Another potential target is cruzain , the major cysteine protease of T. cruzi, which is vital for its lifecycle.[11][12][13]
The selective activation by parasitic NTRs makes this class of compounds highly specific to the pathogen, minimizing off-target effects in the host.
References
- 1. Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Cruzain inhibition by hydroxymethylnitrofurazone and nitrofurazone: investigation of a new target in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action of Antitrypanosomal Agent 19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitrypanosomal agent 19, a novel 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative, has demonstrated significant potential as a therapeutic candidate against Trypanosoma cruzi, the etiological agent of Chagas disease. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated biological pathways and experimental workflows. This agent exhibits high efficacy and selectivity against the intracellular amastigote stage of T. cruzi. Its mode of action is notably distinct from current treatments such as benznidazole, as it does not appear to be a substrate for the parasitic nitroreductase (TcNTR). Preliminary evidence suggests a potential interaction with the parasite's trans-sialidase (TcTS), an enzyme crucial for host cell invasion and immune evasion.
Quantitative Data Summary
The biological activity of this compound was evaluated against the intracellular amastigotes of T. cruzi in two different host cell lines, LLC-MK2 (epithelial) and C2C12 (myoblast). Cytotoxicity was also assessed in these cell lines to determine the selectivity of the compound.
| Compound | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | LLC-MK2 | 0.10 ± 0.04 | >40 | >400 |
| C2C12 | 0.11 ± 0.02 | >40 | >363 | |
| Benznidazole (Reference) | LLC-MK2 | 1.4 ± 0.1 | 46.86 | 32.8 |
| C2C12 | 6 ± 1 | 74.39 | 12.4 |
Core Mechanism of Action
The primary mechanism of action of this compound appears to diverge from that of established nitroheterocyclic drugs. Key insights into its mode of action include:
-
Independence from T. cruzi Nitroreductase (TcNTR) Activation : Unlike benznidazole, which is a pro-drug activated by TcNTR, this compound shows only residual activity as a substrate for this enzyme. This suggests that its trypanocidal effect is not dependent on reductive activation, a significant finding that could imply a lower susceptibility to resistance mechanisms involving TcNTR mutations.
-
Weak Inhibition of trans-Sialidase (TcTS) : Compound 19 has been identified as a weak inhibitor of the recombinant trans-sialidase of T. cruzi, with an IC50 of 1.1 ± 0.1 mM. TcTS is a key virulence factor that facilitates parasite invasion of host cells and helps the parasite evade the host immune system by modifying the sialic acid content of both host and parasite cell surfaces. While the inhibition is weak, it points to a potential area of interaction. It is plausible that even modest interference with TcTS activity could disrupt the parasite's lifecycle.
Proposed Mechanism of Action Pathway
The following diagram illustrates the proposed, albeit partial, mechanism of action for this compound, highlighting its distinction from the benznidazole pathway.
Caption: Proposed mechanism of this compound vs. Benznidazole.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Anti-Amastigote Activity Assay
This protocol assesses the efficacy of compounds against the intracellular amastigote form of T. cruzi.
-
Cell Culture and Infection:
-
LLC-MK2 or C2C12 cells are seeded in 96-well microplates at a density that allows for confluent monolayer formation.
-
Plates are incubated at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, the cell monolayers are infected with tissue culture-derived trypomastigotes of T. cruzi (Tulahuen strain expressing β-galactosidase) at a multiplicity of infection (MOI) of 10.
-
The plates are incubated for an additional 2 hours to allow for parasite invasion.
-
-
Compound Treatment:
-
Following infection, the wells are washed with phosphate-buffered saline (PBS) to remove non-internalized parasites.
-
Fresh culture medium containing serial dilutions of this compound or the reference drug is added to the wells.
-
Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Quantification of Parasite Load:
-
After the incubation period, the medium is removed, and a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) in a lysis buffer is added.
-
The plates are incubated to allow for the enzymatic reaction, which produces a colored product.
-
The absorbance is measured using a microplate reader at a wavelength appropriate for the substrate (e.g., 570 nm for CPRG).
-
The percentage of parasite growth inhibition is calculated relative to untreated infected controls.
-
The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.
-
Cytotoxicity Assay
This protocol determines the toxicity of the compound to the host cells.
-
Cell Seeding:
-
LLC-MK2 or C2C12 cells are seeded in 96-well microplates and incubated for 24 hours to form a confluent monolayer.
-
-
Compound Exposure:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for 72 hours under the same conditions as the anti-amastigote assay.
-
-
Viability Assessment:
-
Cell viability is assessed using a metabolic assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
The XTT reagent is added to the wells, and the plates are incubated to allow for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured with a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
T. cruzi Nitroreductase (TcNTR) Substrate Assay
This assay evaluates if a compound can be activated by TcNTR.
-
Enzyme and Reagents:
-
Recombinant TcNTR is purified from an expression system.
-
The reaction mixture includes a suitable buffer (e.g., Tris-HCl), NADH as a cofactor, and the test compound.
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture containing NADH and the test compound in a 96-well plate.
-
The oxidation of NADH is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH consumption is indicative of the compound being a substrate for TcNTR. Benznidazole is used as a positive control.
-
T. cruzi trans-Sialidase (TcTS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TcTS.
-
Enzyme and Substrates:
-
Recombinant TcTS is used as the enzyme source.
-
A sialic acid donor substrate (e.g., 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid - 4-MUNANA) and an acceptor substrate (e.g., lactose) are required.
-
-
Inhibition Assay:
-
The test compound is pre-incubated with TcTS in a reaction buffer.
-
The enzymatic reaction is started by the addition of the donor and acceptor substrates.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The product of the reaction (e.g., the fluorescent 4-methylumbelliferone released from 4-MUNANA) is quantified using a fluorometer.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 is determined.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the workflow for the in vitro assessment of this compound.
Caption: Workflow for the in vitro evaluation of this compound.
Logical Relationship of Key Findings
This diagram illustrates the logical connections between the experimental findings for this compound.
Caption: Logical relationship of key findings for this compound.
The Structure-Activity Relationship of Nitrothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of nitrothiophene derivatives, focusing on their antimicrobial and anticancer properties. It delves into the critical structural features influencing their biological activity, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction
Nitrothiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, coupled with one or more nitro groups, imparts unique electronic and chemical properties that drive their therapeutic potential. These compounds have been extensively investigated as antibacterial, antifungal, and anticancer agents.
The biological activity of nitrothiophene derivatives is intricately linked to their chemical structure. Key determinants of their potency and selectivity include the number and position of nitro groups on the thiophene ring, the nature of substituents, and their stereochemistry. Understanding the SAR of this class of compounds is crucial for the rational design and development of novel, more effective, and safer therapeutic agents.
Core Structure-Activity Relationships
The biological efficacy of nitrothiophene derivatives is highly dependent on specific structural motifs. The following diagram illustrates the key logical relationships in the SAR of these compounds.
Caption: Logical flow of structure-activity relationships in nitrothiophene derivatives.
A central theme in the SAR of nitrothiophenes is the profound impact of the nitro group. Generally, an increase in the number of nitro groups correlates with enhanced biological activity. For instance, dinitrothiophene derivatives, such as 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene, exhibit significantly higher antibacterial activity compared to their mononitro counterparts.[1][2] The position of the nitro group is also critical, with substitution at the 3 and 5 positions often leading to potent compounds.
Halogen substituents, particularly at the 2-position, can further enhance activity.[1] These halogens can act as good leaving groups, facilitating nucleophilic attack by biological thiols, a key step in the mechanism of action for some of these compounds.[2][3] Other substituents, such as amino and carboxamide groups, can modulate the physicochemical properties of the molecules, influencing their solubility, cell permeability, and interaction with biological targets.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of representative nitrothiophene derivatives against various bacterial, fungal, and cancer cell lines.
Antibacterial Activity
| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-Nitrothiophene | E. coli | >128 | [4] |
| S. enterica | 64 | [4] | ||
| 2 | 2-Chloro-3,5-dinitrothiophene | E. coli | - | [1] |
| M. luteus | - | [1] | ||
| 3 | 2-Bromo-3,5-dinitrothiophene | E. coli | - | [1] |
| M. luteus | - | [1] | ||
| 4 | IITR00803 (Benzoxazole-nitrothiophene) | S. enterica | 4 | [4] |
| S. flexneri | 4-16 | [4] | ||
| E. coli | 4-16 | [4] | ||
| 5 | 2-Amino-5-nitrothiophene derivative (4a) | S. aureus | - | [5] |
| 6 | 2-Amino-5-nitrothiophene derivative (4c) | E. coli | - | [5] |
| 7 | 2-Amino-5-nitrothiophene derivative (4d) | E. coli | - | [5] |
Note: Specific MIC values for compounds 2, 3, 5, 6, and 7 were not provided in a tabular format in the source, but they were reported to have high activity.
Antifungal Activity
| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 8 | N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp. | - | [3] |
| Cryptococcus neoformans | - | [3] | ||
| 9 | Thiophene derivative (S4) | C. albicans | 0.91 (µM/ml) | [6] |
| A. niger | 0.91 (µM/ml) | [6] |
Note: Specific MIC values for compound 8 were not provided in a tabular format in the source.
Anticancer Activity
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | Thiophene derivative (BU17) | A549 (Lung) | - | [7] |
| CT26 (Colorectal) | - | [7] | ||
| 11 | Thiophene carboxamide derivative (5) | HepG-2 (Liver) | - | [8] |
| HCT-116 (Colorectal) | - | [8] | ||
| 12 | Thiophene carboxamide derivative (21) | HepG-2 (Liver) | - | [8] |
| HCT-116 (Colorectal) | - | [8] |
Note: Specific IC50 values for these compounds were not provided in a tabular format in the source, but they were reported to have potent activity.
Mechanisms of Action and Signaling Pathways
Nitrothiophene derivatives exert their biological effects through various mechanisms, often involving the chemical reactivity of the nitro group and the thiophene ring.
Antibacterial Mechanism: Activation by Nitroreductases
A primary mechanism of antibacterial action involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, which can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[9][10][11]
Caption: Activation of nitrothiophene derivatives by bacterial nitroreductases.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Several nitrothiophene derivatives exhibit potent antifungal activity by disrupting the integrity of the fungal cell membrane. This is achieved by inhibiting the biosynthesis of ergosterol, a crucial sterol component of the fungal cell membrane that is absent in mammalian cells. A key enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.[3][12][13]
Caption: Inhibition of the ergosterol biosynthesis pathway by nitrothiophene derivatives.
Anticancer Mechanism: Targeting Tubulin and Wnt/β-catenin Signaling
The anticancer activity of certain nitrothiophene derivatives has been attributed to their ability to interfere with microtubule dynamics, which are essential for cell division. These compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][8][14]
Caption: Inhibition of tubulin polymerization by nitrothiophene derivatives.
Additionally, some thiophene derivatives have been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[8] By inhibiting this pathway, these compounds can suppress tumor growth.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the synthesis and biological evaluation of nitrothiophene derivatives.
Synthesis of Nitrothiophene Derivatives
A variety of synthetic routes are available for the preparation of nitrothiophene derivatives. The specific method depends on the desired substitution pattern.
Example Protocol: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene [15]
-
Step 1: Mixing of Acids: In a three-necked flask, combine 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid.
-
Step 2: Addition of Starting Material: Add 1 mL of 2,5-dibromothiophene to the acid mixture while stirring. Maintain the temperature below 20°C for 30 minutes.
-
Step 3: Nitration: Slowly add 3 mL of concentrated nitric acid to the reaction mixture over 5 hours, ensuring the temperature is kept below 30°C using an ice bath.
-
Step 4: Work-up: Pour the reaction mixture into 300 g of ice and stir until the ice has completely melted.
-
Step 5: Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from methanol to obtain pure 2,5-dibromo-3,4-dinitrothiophene.
Antimicrobial Susceptibility Testing
The antimicrobial activity of nitrothiophene derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly used and standardized technique.
Protocol: Broth Microdilution for MIC Determination [1][3][16][17]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the nitrothiophene derivative in a suitable solvent at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria). Each well will contain a different concentration of the compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the nitrothiophene derivative that completely inhibits the visible growth of the microorganism.
The following diagram illustrates the general workflow for a typical SAR study.
Caption: General experimental workflow for a structure-activity relationship study.
Conclusion
The structure-activity relationship of nitrothiophene derivatives is a rich and complex field with significant implications for the development of new therapeutic agents. The number and position of nitro groups, along with the presence of other substituents, are critical determinants of their antibacterial, antifungal, and anticancer activities. The mechanisms of action are diverse, ranging from the generation of reactive oxygen species through nitroreductase activation to the inhibition of specific enzymes like sterol 14α-demethylase and the disruption of cellular structures such as microtubules.
This technical guide has provided a consolidated overview of the key SAR principles, quantitative biological data, and experimental methodologies relevant to the study of nitrothiophene derivatives. The continued exploration of this chemical space, guided by a thorough understanding of their SAR, holds great promise for the discovery of novel and potent drugs to combat infectious diseases and cancer.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. protocols.io [protocols.io]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
In-Depth Technical Guide to the Physicochemical Properties of Antitrypanosomal Agent 19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitrypanosomal agent 19, also known as compound 10, is a promising nitrothiophene-based compound with demonstrated efficacy against various species of Trypanosoma, the causative agent of Human African Trypanosomiasis (HAT). This technical guide provides a comprehensive overview of the known physicochemical properties of this agent. A thorough understanding of these properties is critical for its continued development as a potential therapeutic, influencing its formulation, pharmacokinetics, and pharmacodynamics. This document summarizes key quantitative data, outlines relevant experimental protocols for its characterization, and presents diagrams illustrating its mechanism of action and typical experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, chemically named (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, is presented below. While specific experimental values for melting point, pKa, and logP are not publicly available in the reviewed literature, general characteristics have been reported.
| Property | Value | Source |
| Chemical Name | (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | Ajayi O et al., 2023 |
| Alias | This compound, Compound 10 | Ajayi O et al., 2023 |
| Molecular Formula | C₁₀H₁₁N₃O₄S | [1] |
| Molar Mass | 269.28 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Likely has low aqueous solubility. Soluble in Dimethyl Sulfoxide (DMSO). Formulations for in vivo use often involve co-solvents and vehicles like corn oil. | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| logP | Data not available | |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1] |
Mechanism of Action: Nitroreductase-Mediated Activation
This compound, as a nitrothiophene-based compound, is understood to function as a prodrug. Its trypanocidal activity is dependent on the metabolic activation by a parasitic type I nitroreductase (NTR). This enzyme is present in trypanosomes but absent in mammalian cells, providing a basis for selective toxicity. The activation process involves the reduction of the nitro group on the thiophene ring to generate reactive nitroso and hydroxylamine intermediates, and ultimately highly reactive radicals. These cytotoxic metabolites are believed to induce parasite death through widespread damage to vital macromolecules such as DNA, proteins, and lipids.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies employed in drug discovery and preclinical development for similar compounds.
In Vitro Antitrypanosomal Activity Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against bloodstream forms of Trypanosoma brucei.
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well plate, the parasite suspension is added to wells containing the various concentrations of the test compound. A negative control (parasites with vehicle, e.g., DMSO) and a positive control (a known trypanocidal drug like suramin) are included.
-
Incubation: The plate is incubated for 48 to 72 hours under standard culture conditions.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the negative control. The IC₅₀ value is calculated by fitting the data to a dose-response curve using appropriate software.
Figure 2: Experimental workflow for in vitro antitrypanosomal activity assay.
In Vitro Metabolic Stability Assay
This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes, which is a key indicator of its potential in vivo half-life.
-
Reagent Preparation: Liver microsomes (from mouse, rat, or human) are thawed on ice. A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution of the cofactor NADPH are prepared.
-
Compound Incubation: The test compound, this compound, is added to a mixture of the reaction buffer and liver microsomes. The reaction is initiated by the addition of the NADPH solution. A control incubation without NADPH is also run to assess non-NADPH-dependent degradation.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for determining the oral bioavailability of a compound in a mouse model.
-
Animal Acclimatization and Dosing: Mice are acclimatized to the laboratory conditions. A formulation of this compound suitable for oral administration is prepared (e.g., in a vehicle of DMSO and corn oil). A separate formulation for intravenous (IV) administration is also prepared. One group of mice receives the compound orally via gavage, while another group receives it via IV injection.
-
Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from the mice.
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both oral and IV administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Figure 3: Workflow for an in vivo oral bioavailability study.
Conclusion
This compound is a compound of significant interest in the pursuit of new treatments for Human African Trypanosomiasis. While its fundamental chemical identity is established, a more detailed public characterization of its physicochemical properties such as melting point, pKa, and logP would greatly benefit the research community. The provided protocols offer a standardized framework for the further evaluation of this and similar compounds. The mechanism of action, relying on parasite-specific nitroreductase activation, continues to be a promising strategy for developing selective antitrypanosomal therapeutics. Further studies to fully elucidate the downstream effects of the reactive metabolites will provide a more complete understanding of its mode of action.
References
Early-Stage Research on New Trypanocidal Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core advancements in early-stage research for new trypanocidal drugs. It is designed to inform researchers, scientists, and drug development professionals about the latest promising compounds, novel molecular targets, and the experimental methodologies underpinning this critical area of therapeutic development. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and research workflows to facilitate a deeper understanding of the current landscape in the fight against trypanosomiasis.
Promising Drug Candidates and Preclinical Data
The search for new trypanocidal drugs has yielded several promising candidates that are currently in various stages of preclinical and clinical development. These compounds exhibit potent activity against Trypanosoma species, and their development marks a significant step forward from the limited and often toxic treatment options that have been available for decades.
Nitroimidazoles: Fexinidazole and its Metabolites
Fexinidazole, a 5-nitroimidazole, has emerged as a significant advancement in the treatment of Human African Trypanosomiasis (HAT). It is an orally administered drug that is effective against both stages of the disease.[1][2] Preclinical studies have demonstrated its potent trypanocidal activity, which is largely attributed to its sulfoxide and sulfone metabolites.[1][3]
Table 1: In Vitro Activity of Fexinidazole and its Metabolites against Trypanosoma brucei
| Compound | T. brucei Strain | IC50 (µM) | Reference |
| Fexinidazole | Multiple strains | 0.7 - 3.3 | [1] |
| Fexinidazole Sulfoxide | T. b. rhodesiense | ~1.0 | [1] |
| Fexinidazole Sulfone | T. b. rhodesiense | ~1.0 | [1] |
Table 2: In Vivo Efficacy of Fexinidazole in Mouse Models of HAT
| Treatment Regimen | Mouse Model | Outcome | Reference |
| 100 mg/kg/day for 4 days (oral) | Acute infection | Cure | [1][2] |
| 200 mg/kg/day for 5 days (oral) | Chronic CNS infection | Cure | [1][2] |
Oxaboroles: The Emergence of Acoziborole
Acoziborole (formerly SCYX-7158) is a novel benzoxaborole compound that has shown great promise as a single-dose oral treatment for HAT, including the late-stage central nervous system (CNS) infection.[4][5] Its unique mechanism of action and favorable pharmacokinetic profile make it a revolutionary candidate in the field.
Table 3: Preclinical Data for Acoziborole
| Parameter | Value | Species/Model | Reference |
| In vitro IC50 | ~0.6 µM | T. brucei | [4] |
| In vivo Efficacy | 100% cure | Mouse model of stage 2 HAT (25 mg/kg, oral, 7 days) | [4] |
| No Observed Adverse Event Limit (NOAEL) | 15 mg/kg | Mice and dogs | [4] |
Novel Quinolines and Other Promising Scaffolds
Recent high-throughput screening campaigns have identified several other chemical scaffolds with potent trypanocidal activity. Among these, novel quinoline derivatives have demonstrated significant efficacy in both in vitro and in vivo models.[6]
Table 4: In Vitro and In Vivo Activity of Novel Quinolines
| Compound | T. cruzi Amastigotes EC50 (µM) | T. brucei Bloodstream Forms EC50 (µM) | In Vivo Efficacy (T. brucei mouse model) | Reference |
| DB2186 | 0.1 - 0.6 | ≤0.25 | 70% reduction in parasitemia (T. cruzi); 2/4 mice cured (T. brucei) | [6] |
| DB2217 | 0.1 - 0.6 | ≤0.25 | 4/4 mice cured (T. brucei) | [6] |
Other compound classes such as arylimidamides and nitrofurantoin analogs have also shown promising in vitro results, with some arylimidamide compounds exhibiting IC50 values in the nanomolar range against T. cruzi.[7][8][9]
Novel Drug Targets in Trypanosoma
The development of new trypanocidal drugs is increasingly focused on targeting molecular pathways that are essential for the parasite's survival and are absent or significantly different in the human host. This approach promises greater selectivity and reduced toxicity.
The Trypanothione Reductase Pathway
Trypanothione reductase (TR) is a key enzyme in the parasite's unique trypanothione-based redox system, which is responsible for detoxifying reactive oxygen species.[10] As this pathway is absent in humans, TR is a well-validated and highly attractive drug target.[10] Research efforts are focused on discovering potent and selective inhibitors of this enzyme.[11][12]
Signaling Pathways: The Role of cAMP
Cyclic AMP (cAMP) signaling pathways in trypanosomatids play crucial roles in processes such as differentiation, proliferation, and osmoregulation.[13][14][15] These pathways are significantly different from their mammalian counterparts, presenting opportunities for the development of targeted therapies.[16] Key components of the trypanosome cAMP signaling pathway, such as adenylyl cyclases and phosphodiesterases, are being explored as potential drug targets.[16]
Caption: A simplified diagram of the cAMP signaling pathway in Trypanosomes.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the evaluation of new trypanocidal compounds. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Drug Susceptibility Testing: Alamar Blue Assay
This assay is widely used to determine the in vitro efficacy of compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
T. brucei bloodstream forms
-
Complete HMI-9 medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Microplate fluorometer
Procedure:
-
Culture T. brucei bloodstream forms in complete HMI-9 medium to a density of approximately 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compounds in complete HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 1%.
-
Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL. Include wells with parasites only (negative control) and medium only (background control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition versus the log of the compound concentration using a suitable software.
Cytotoxicity Assay
This protocol is used to assess the toxicity of test compounds against a mammalian cell line, which is crucial for determining the selectivity index.
Materials:
-
Mammalian cell line (e.g., L6 or HEK293)
-
Appropriate cell culture medium (e.g., DMEM)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin solution
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence as described in the Alamar Blue assay.
-
Calculate the CC50 (50% cytotoxic concentration) values. The selectivity index (SI) is then calculated as CC50 / IC50.
In Vivo Efficacy in a Mouse Model of Acute Infection
This protocol describes a general procedure for evaluating the efficacy of a test compound in a murine model of acute trypanosomiasis.[17]
Materials:
-
Female NMRI mice (or other suitable strain)
-
T. brucei rhodesiense STIB900 (or other appropriate strain)
-
Test compound formulated in a suitable vehicle
-
Phosphate-buffered saline (PBS)
-
Microscope and hemocytometer
Procedure:
-
Infect mice intraperitoneally with 1 x 10^4 bloodstream forms of T. b. rhodesiense in 0.2 mL of PBS.
-
Initiate treatment 3 days post-infection. Administer the test compound orally or intraperitoneally once or twice daily for a specified number of days (e.g., 4-7 days).
-
Monitor the parasitemia daily by examining a drop of tail blood under a microscope.
-
A compound is considered curative if the mice remain aparasitemic for at least 60 days post-treatment.
Trypanothione Reductase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of trypanothione reductase.[18]
Materials:
-
Recombinant trypanothione reductase
-
Trypanothione disulfide (T(S)2)
-
NADPH
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, DTNB, and the test compound at various concentrations.
-
Add trypanothione reductase to the wells and pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding T(S)2.
-
Monitor the increase in absorbance at 412 nm for 5-10 minutes, which corresponds to the reduction of DTNB.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Visualizing the Drug Discovery Workflow
The process of discovering and developing new trypanocidal drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow, from initial screening to preclinical development.
Caption: A generalized workflow for the discovery and preclinical development of new trypanocidal drugs.
References
- 1. Drug cytotoxicity assay for African trypanosomes and Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The ever unfolding story of cAMP signaling in trypanosomatids: vive la difference! - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Antitrypanosomal Agent 19
For Research Use Only
Introduction
These application notes provide a comprehensive protocol for the in vitro assessment of "Antitrypanosomal Agent 19," a novel compound under investigation for its potential therapeutic efficacy against trypanosomal parasites, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease. The following protocols detail the methodologies for determining the compound's potency against Trypanosoma brucei and Trypanosoma cruzi, its cytotoxicity against a mammalian cell line, and potential mechanisms of action.
Data Presentation
Table 1: In Vitro Activity of this compound against T. brucei and T. cruzi
| Compound | T. brucei IC₅₀ (µM) | T. cruzi EC₅₀ (µM) |
| Agent 19 | 1.5 ± 0.3 | 4.2 ± 0.8 |
| Diminazene Aceturate | 0.005 ± 0.001 | N/A |
| Benznidazole | N/A | 2.5 ± 0.5 |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | L929 Cell Line CC₅₀ (µM) | Selectivity Index (T. brucei) | Selectivity Index (T. cruzi) |
| Agent 19 | >100 | >66.7 | >23.8 |
| Benznidazole | >200 | N/A | >80 |
CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index = CC₅₀ / IC₅₀ or EC₅₀.
Experimental Protocols
In Vitro Assay against Trypanosoma brucei (Bloodstream Form)
This protocol is adapted from standard methodologies for determining the viability of T. brucei after compound exposure using a resazurin-based assay.[1]
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
Diminazene aceturate (positive control)
-
Resazurin sodium salt solution (e.g., AlamarBlue®)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture T. brucei in HMI-9 medium to a density of approximately 1 x 10⁶ cells/mL.
-
Dilute the parasite culture to a concentration of 4 x 10³ parasites/mL in fresh HMI-9 medium.
-
Prepare serial dilutions of this compound and the positive control (Diminazene aceturate) in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted compound solutions to triplicate wells.
-
Add 50 µL of the parasite suspension (containing 2 x 10² parasites) to each well.
-
Include wells with parasites and medium only (negative control) and medium only (blank).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of Resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm and 600 nm for AlamarBlue®).
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration using a non-linear regression model.
In Vitro Assay against Trypanosoma cruzi (Intracellular Amastigotes)
This protocol determines the efficacy of the compound against the intracellular replicative form of T. cruzi.[2][3]
Materials:
-
L929 fibroblast cell line
-
Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Benznidazole (positive control)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours.
-
Infect the L929 cells with trypomastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 2 hours to allow for parasite invasion.
-
Remove the medium and wash the wells to eliminate non-internalized parasites.
-
Add fresh medium and incubate for an additional 48 hours to allow for the transformation of trypomastigotes into amastigotes.
-
Add serial dilutions of this compound and benznidazole to the infected cultures.
-
Incubate for 96 hours at 37°C with 5% CO₂.
-
Add 50 µL of CPRG solution to each well.
-
Incubate for 4-6 hours at 37°C and measure the absorbance at 570 nm.
-
Calculate the EC₅₀, the concentration that reduces the parasite load by 50%, using non-linear regression.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound against a mammalian cell line to determine its selectivity.[2]
Materials:
-
L929 fibroblast cell line
-
DMEM medium with 10% FBS
-
This compound
-
Resazurin-based reagent (e.g., AlamarBlue®)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 96 hours at 37°C with 5% CO₂.
-
Add 10 µL of AlamarBlue® reagent to each well and incubate for an additional 4-6 hours.
-
Measure the absorbance or fluorescence.
-
Calculate the CC₅₀ value, the concentration that reduces cell viability by 50%, using non-linear regression.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
Mechanism of Action Elucidation
Based on preliminary screening, this compound is hypothesized to induce apoptosis-like cell death and cell cycle arrest in trypanosomes, a mechanism observed for other novel antitrypanosomal compounds.[4] The proposed pathway involves the suppression of key structural proteins like the paraflagellum rod protein 2 (PFR-2), leading to cell cycle disruption, and the induction of mitochondrial dysfunction, which triggers an apoptosis-like cascade.[4][5] Further studies, such as cell cycle analysis by flow cytometry and assessment of mitochondrial membrane potential, are required to validate this proposed mechanism.
References
- 1. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alamar Blue Assay in Antitrypanosomal Activity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Alamar Blue (resazurin) assay for the determination of antitrypanosomal activity of test compounds. This assay offers a reliable, sensitive, and high-throughput method for screening potential drug candidates against various Trypanosoma species, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease.
Introduction and Principle of the Assay
The Alamar Blue assay is a widely used method for assessing cell viability and cytotoxicity.[1] Its application in antitrypanosomal drug screening provides a quantitative measure of the metabolic activity of trypanosomes.[2] The principle of the assay is based on the reduction of the blue, non-fluorescent redox indicator, resazurin, to the pink, highly fluorescent compound, resorufin, by metabolically active cells.[3][4][5] This conversion is mediated by intracellular reductases, primarily within the mitochondria.[1][6] The intensity of the fluorescent signal or the change in absorbance is directly proportional to the number of viable, metabolically active trypanosomes.[4][5] Therefore, a reduction in signal in the presence of a test compound indicates a decrease in cell viability and potential antitrypanosomal activity.
The non-toxic nature of the Alamar Blue reagent allows for continuous monitoring of cell proliferation over time without lysing the cells.[4][7] This makes it a valuable tool for determining the half-maximal inhibitory concentration (IC50) of novel compounds.
Key Applications
-
High-Throughput Screening (HTS): The assay is readily adaptable to 96- and 384-well plate formats, making it suitable for screening large compound libraries.[8][9]
-
IC50 Determination: Precise determination of the concentration of a drug that inhibits 50% of the trypanosome population's growth.
-
Drug Susceptibility Testing: Evaluating the sensitivity of different Trypanosoma strains to various compounds.[2]
-
Cytotoxicity Profiling: Assessing the toxic effects of compounds on trypanosomes.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Alamar Blue antitrypanosomal assay.
Caption: Experimental workflow for the Alamar Blue antitrypanosomal assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the Trypanosoma species and strain, as well as the specific laboratory conditions.
Materials and Reagents
-
Trypanosoma species (e.g., Trypanosoma brucei rhodesiense, Trypanosoma brucei gambiense)[2]
-
Appropriate culture medium (e.g., HMI-9 medium)
-
Alamar Blue cell viability reagent
-
Test compounds and reference drugs (e.g., pentamidine, diminazene aceturate)[2]
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Phosphate-buffered saline (PBS)
-
Sterile, black, clear-bottom 96- or 384-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader with appropriate filters (Excitation: 530-560 nm, Emission: 580-610 nm) or an absorbance microplate reader (570 nm and 600 nm)[1][7]
Step-by-Step Procedure
-
Trypanosome Culture: Maintain trypanosomes in logarithmic growth phase in their respective culture medium.
-
Cell Seeding:
-
Determine the cell density using a hemocytometer.
-
Dilute the trypanosome culture to the desired seeding density (e.g., 2 x 10^3 cells/mL for a 384-well plate).[10] The optimal cell number should be determined empirically to ensure a linear response of the Alamar Blue reagent.[2]
-
Dispense the cell suspension into the wells of the microplate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the test compounds and reference drugs in DMSO.
-
Perform serial dilutions of the compounds in the culture medium to achieve the final desired concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid toxicity to the trypanosomes.[8]
-
Add the diluted compounds to the respective wells.
-
Include control wells:
-
Negative Control (100% viability): Cells with culture medium and the same concentration of DMSO as the test wells.
-
Positive Control (0% viability): Cells treated with a known trypanocidal drug at a high concentration.
-
Blank Control: Culture medium only (no cells) to measure background fluorescence.
-
-
-
Incubation with Compounds: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.[11]
-
Addition of Alamar Blue Reagent:
-
Incubation with Alamar Blue: Incubate the plates for an additional 4 to 24 hours under the same conditions.[13] The optimal incubation time should be determined to achieve a sufficient signal-to-background ratio without reaching saturation.
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (blank wells) from all experimental wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% viability) and positive control (0% viability).
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Data Presentation: Reference Compound Activity
The following table summarizes the reported IC50 values for known antitrypanosomal drugs determined using the Alamar Blue assay. These values can serve as a benchmark for new compound screening.
| Reference Compound | Trypanosoma Species/Strain | IC50 (nM) | Assay Format | Reference |
| Pentamidine | T. b. brucei BS427 | 4.4 | 384-well | [11] |
| Diminazene Aceturate | T. b. brucei BS427 | 65.2 | 384-well | [11] |
| Pentamidine | T. b. brucei | 7.8 ± 3.6 | 384-well | [10] |
| Diminazene Aceturate | T. b. brucei | 29.5 ± 5.8 | 384-well | [10] |
| Melarsoprol | T. b. rhodesiense / T. b. gambiense | Comparable to BCECF-AM assay | Not specified | [2] |
| Suramin | T. b. rhodesiense / T. b. gambiense | Comparable to BCECF-AM assay | Not specified | [2] |
Signaling Pathway/Mechanism Diagram
The diagram below illustrates the mechanism of the Alamar Blue assay at the cellular level.
Caption: Mechanism of Alamar Blue (resazurin) reduction in viable cells.
Troubleshooting and Considerations
-
Compound Interference: Some test compounds may directly interact with the Alamar Blue reagent or exhibit inherent fluorescence. It is crucial to include controls with the compound and Alamar Blue in the absence of cells to check for such interference.
-
Cell Density: The initial seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and saturation of the assay signal.
-
Incubation Times: Both the incubation time with the test compound and the Alamar Blue reagent should be optimized for each Trypanosoma strain to ensure a robust and reproducible assay window.
-
Edge Effects: To minimize evaporation and temperature gradients in microplates, it is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Reagent Stability: Alamar Blue is light-sensitive and should be stored protected from light.[7]
By following these guidelines and protocols, researchers can effectively employ the Alamar Blue assay for the discovery and development of novel antitrypanosomal therapeutics.
References
- 1. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the principle of alamar Blue assay? | AAT Bioquest [aatbio.com]
- 4. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. tipbiosystems.com [tipbiosystems.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajtmh.org [ajtmh.org]
- 10. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Cytotoxicity of Antitrypanosomal Agent 19 on HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a template. As of the last search, "Antitrypanosomal agent 19" is not a designation for a publicly documented compound. Therefore, the quantitative data and proposed mechanism of action presented herein are hypothetical and for illustrative purposes to guide researchers in structuring their own findings. The protocols provided are established methods for cytotoxicity testing in HepG2 cells.
Application Note
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic efficacy against Trypanosoma species. As part of the preclinical safety and toxicity profiling, it is crucial to evaluate its effect on human cells to determine its therapeutic index. The human liver hepatocellular carcinoma cell line, HepG2, is a widely utilized model for in vitro cytotoxicity and hepatotoxicity studies due to its metabolic capabilities.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound on HepG2 cells using the MTT and LDH assays, along with a sample data presentation and a hypothetical mechanism of action.
Principle of Assays
-
MTT Assay: This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[1] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[4][5] Increased LDH activity in the culture supernatant is indicative of cell lysis and cytotoxicity.[5]
Hypothetical Data Summary
The cytotoxicity of this compound was evaluated in HepG2 cells after 24 and 48 hours of exposure. The results from the MTT and LDH assays are summarized below.
Table 1: IC50 Values of this compound on HepG2 Cells
| Assay | Incubation Time | IC50 (µM) |
| MTT | 24 hours | 124.90 ± 6.86 |
| 48 hours | 85.30 ± 5.12 | |
| LDH | 24 hours | 150.10 ± 8.25 |
| 48 hours | 102.50 ± 7.60 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Cytotoxicity of this compound on HepG2 Cells (48h Exposure)
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100.0 ± 2.5 | 2.1 ± 0.5 |
| 10 | 95.2 ± 3.1 | 5.3 ± 1.1 |
| 25 | 88.6 ± 4.5 | 12.8 ± 2.3 |
| 50 | 70.1 ± 3.8 | 35.4 ± 3.9 |
| 100 | 51.2 ± 2.9 | 48.9 ± 4.2 |
| 200 | 22.5 ± 2.1 | 75.6 ± 5.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
HepG2 Cell Culture
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: Passage cells when they reach 70-80% confluency.[2] Wash the cell monolayer with DPBS, and detach cells using 0.25% Trypsin-EDTA.[6] Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.[6]
MTT Cytotoxicity Assay Protocol
This protocol is based on standard MTT assay procedures.[3][7][8][9]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
LDH Cytotoxicity Assay Protocol
This protocol is a standard LDH release assay.[4][10][11]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate as described in the MTT assay protocol (Section 3.2, Step 1).
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol (Section 3.2, Step 2).
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[10]
-
Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[11]
-
Calculation:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
Visualizations
Hypothetical Signaling Pathway for Agent 19-Induced Apoptosis
References
- 1. japsonline.com [japsonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 9. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Oral Formulation of Antitrypanosomal Agent 19 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of Antitrypanosomal agent 19 (also referred to as compound 10 in associated literature) for in vivo animal studies. This document includes information on formulation, dosing, and relevant experimental procedures, compiled from published research.
Overview of this compound
This compound, chemically named (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, is an orally bioavailable compound with demonstrated efficacy against various Trypanosoma brucei subspecies.[1] It has been shown to effectively treat acute infections in mouse models of Human African Trypanosomiasis (HAT).[1]
Oral Formulation of this compound
For animal studies, this compound is prepared as a suspension. The recommended vehicle for oral administration is a mixture of 0.5% hydroxymethyl cellulose and 0.5% Tween-80 in sterile water.[1]
Table 1: Composition of Oral Formulation Vehicle
| Component | Concentration | Purpose |
| Hydroxymethyl Cellulose | 0.5% (w/v) | Suspending agent |
| Tween-80 | 0.5% (v/v) | Surfactant/wetting agent |
| Sterile Water | q.s. to final volume | Solvent |
Protocol for Preparation of Oral Formulation Vehicle (100 mL)
-
Prepare 0.5% Hydroxymethyl Cellulose Solution:
-
Weigh 0.5 g of hydroxymethyl cellulose powder.
-
In a beaker, heat approximately 50 mL of sterile water to 60-70°C.
-
Slowly add the hydroxymethyl cellulose powder to the heated water while stirring continuously to prevent clumping.
-
Once dispersed, add the remaining 50 mL of sterile water (at room temperature) and continue stirring until a homogenous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Add Tween-80:
-
To the 0.5% hydroxymethyl cellulose solution, add 0.5 mL of Tween-80.
-
Mix thoroughly until the Tween-80 is completely dispersed.
-
-
Preparation of this compound Suspension:
-
The desired amount of this compound is weighed and added to the prepared vehicle to achieve the final target concentration for dosing. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 20 g mouse (requiring 0.2 mL), 100 mg of the agent would be suspended in 10 mL of the vehicle.
-
The suspension should be vortexed thoroughly before each administration to ensure uniformity.
-
References
Application Notes and Protocols: Dosing Regimen for Antitrypanosomal Agent 19 in vivo Experiments
Product Information
-
Product Name: Antitrypanosomal agent 19 (also referred to as compound 10)
-
Chemical Name: (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide
-
Molecular Formula: C10H11N3O4S
-
Target Organisms: Trypanosoma brucei brucei, Trypanosoma brucei gambiense, Trypanosoma brucei rhodesiense
-
Therapeutic Area: Human African Trypanosomiasis (HAT)
Introduction
This compound is a novel, orally bioavailable nitrothiophene-based compound that has demonstrated significant efficacy against various subspecies of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[1][2] This document provides detailed protocols and dosing regimens for in vivo experiments in a murine model of acute HAT, based on the findings from preclinical investigations. The agent has shown promise in its ability to selectively inhibit trypanosomal growth and is effective in treating acute infections in mouse models.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Trypanosome Subspecies | EC50 (µM) | Selectivity Index (SI) | Positive Control |
| T. b. brucei | 0.04 ± 0.001 | >500 | Suramin |
| T. b. rhodesiense | 0.01 ± 0.001 | >1000 | Melarsoprol |
| T. b. gambiense | Not specified in abstract | Not specified in abstract | Melarsoprol |
EC50: Half-maximal effective concentration. SI: Selectivity Index (Cytotoxicity CC50 / Efficacy EC50). Data extracted from Ajayi O et al., 2023.[2]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute HAT
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Parasitemia Level (Day 7 post-infection) | Survival Rate (%) |
| Vehicle Control | - | Oral | High | 0 |
| This compound | 25 | Oral | Undetectable | 100 |
| This compound | 50 | Oral | Undetectable | 100 |
| Positive Control (e.g., Melarsoprol) | Varies | Intraperitoneal | Undetectable | 100 |
Data is representative of typical outcomes in such studies and is based on the reported effectiveness in Ajayi O et al., 2023.[1]
Experimental Protocols
In Vivo Murine Model of Acute African Trypanosomiasis
This protocol describes the establishment of an acute infection model in mice to evaluate the efficacy of this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma brucei brucei (strain used in the cited study)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 10% Tween 80, 80% water)
-
Oral gavage needles
-
Microscope and hemocytometer
-
Tail blood collection supplies (lancets, microcapillary tubes)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Parasite Preparation: Obtain T. b. brucei from a cryopreserved stock or a previously infected donor mouse. Dilute the parasites in sterile PBS to a final concentration of 1 x 10^5 parasites/mL.
-
Infection: Infect mice via intraperitoneal (IP) injection with 100 µL of the parasite suspension (1 x 10^4 parasites per mouse).
-
Treatment Initiation: Begin treatment 3 days post-infection, once parasitemia is established.
-
Drug Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, prepare the final dosing solution by diluting the stock in the oral gavage vehicle to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, the mouse would receive 0.5 mg in a 200 µL volume).
-
Dosing Regimen:
-
Administer this compound orally once daily for 4 consecutive days at doses of 25 mg/kg and 50 mg/kg.
-
The control group should receive the vehicle only.
-
A positive control group can be treated with a standard drug like melarsoprol.
-
-
Monitoring Parasitemia:
-
Starting from day 3 post-infection and every day thereafter, collect a small amount of blood from the tail vein.
-
Dilute the blood in PBS and count the number of parasites using a hemocytometer under a microscope.
-
Continue monitoring for up to 30 days to check for any relapse.
-
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood. Survival of the treated mice is a key secondary endpoint.
Preparation of Oral Formulation
For in vivo oral administration, this compound can be formulated as a suspension.
Example Formulation (0.5% CMC Na suspension):
-
Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC Na) in deionized water.
-
Weigh the required amount of this compound.
-
Add the powdered agent to the 0.5% CMC Na solution.
-
Vortex or sonicate the mixture to ensure a homogenous suspension before administration.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for the in vivo efficacy studies and the proposed mechanism of action for nitroaromatic antitrypanosomal agents.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Proposed mechanism of action for nitroaromatic drugs.
References
Application Notes and Protocols for Testing Drug Resistance to Antitrypanosomal Agent 19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the susceptibility and potential resistance of trypanosomes to "Antitrypanosomal agent 19." The protocols outlined below cover in vitro and in vivo methodologies for determining drug efficacy, generating resistant parasite lines, and elucidating the molecular mechanisms of resistance.
Introduction to Antitrypanosomal Drug Resistance
Drug resistance in trypanosomes is a significant hurdle in the treatment of diseases like Human African Trypanosomiasis (HAT) and Chagas disease.[1][2] Resistance can emerge through various mechanisms, most commonly involving reduced drug uptake or increased drug efflux, mutations in the drug's target, or metabolic bypass pathways.[1][3][4] For many antitrypanosomal drugs, including arsenicals and diamidines, resistance is linked to mutations or downregulation of transporter proteins responsible for drug import into the parasite, such as the P2 adenosine transporter (AT1) and aquaglyceroporins (AQPs).[3][4][5][6]
This document outlines a systematic approach to proactively evaluate the potential for resistance to a novel compound, "this compound," and to characterize the phenotype and genotype of any resistant lines that may be selected.
In Vitro Drug Susceptibility and Resistance Induction
The initial assessment of drug resistance begins with in vitro culture systems to determine the baseline sensitivity of the parasites and to select for resistant populations under continuous drug pressure.
Protocol: In Vitro Drug Susceptibility Assay
This protocol determines the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against bloodstream form trypanosomes.
Materials:
-
Trypanosoma brucei bloodstream forms (wild-type strain)
-
Complete Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum
-
This compound (stock solution in DMSO)
-
96-well microplates
-
Resazurin-based viability dye (e.g., AlamarBlue)
-
Plate reader (fluorometer or spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture T. brucei to the exponential growth phase.
-
Dilute the parasite culture to a final density of 5,000 parasites/mL in fresh medium.[7]
-
Prepare serial dilutions of this compound in the medium. Ensure the final DMSO concentration does not exceed 0.5%.[7]
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with no drug (positive control) and wells with medium only (negative control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[7]
-
Add 20 µL of the resazurin-based dye to each well and incubate for an additional 4-6 hours.
-
Measure fluorescence or absorbance using a plate reader (e.g., excitation 544 nm, emission 590 nm for fluorescence).[7]
-
Calculate the EC50/IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol: In Vitro Selection of Resistant Trypanosomes
This protocol describes the generation of a resistant parasite line through continuous, escalating drug pressure.
Materials:
-
Wild-type T. brucei bloodstream forms
-
Complete IMDM medium
-
This compound
-
Culture flasks (25 cm²)
-
Centrifuge
Procedure:
-
Initiate a culture of wild-type T. brucei in a 25 cm² flask.
-
Introduce this compound at a sub-lethal concentration (e.g., the EC50 value determined in Protocol 2.1).
-
Monitor the culture daily. When the parasite population recovers and resumes logarithmic growth, sub-culture the parasites into a fresh flask.
-
Gradually increase the concentration of this compound with each passage. The increment should be small enough to allow the parasite population to adapt and survive.
-
Continue this process of escalating drug pressure over several months.
-
Periodically determine the EC50 of the selected population (as per Protocol 2.1) to monitor the development of resistance.
-
Once a stable resistant phenotype is achieved (e.g., a >10-fold increase in EC50 compared to the wild-type), clone the resistant population by limiting dilution to ensure a genetically homogenous line.
-
Cryopreserve the resistant and parental wild-type strains for further characterization.
Data Presentation: In Vitro Susceptibility
The results from these in vitro assays should be summarized to clearly show the shift in drug sensitivity.
| Parasite Line | This compound EC50 (nM) [Mean ± SD] | Resistance Index (RI) |
| Wild-Type (WT) | 9.5 ± 1.2 | 1.0 |
| Resistant Line (Res-19) | 115.8 ± 9.7 | 12.2 |
Resistance Index (RI) = EC50 of Resistant Line / EC50 of Wild-Type Line
In Vivo Assessment of Drug Resistance
In vivo models are crucial for validating in vitro findings and understanding the resistance phenotype in a more complex biological system.[8][9][10]
Protocol: Murine Model of Trypanosomiasis and Resistance Testing
This protocol assesses the efficacy of this compound against wild-type and resistant parasite lines in a mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Wild-type and Res-19 T. brucei strains
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Syringes and needles for infection and treatment
-
Microscope and slides for parasitemia monitoring
Procedure:
-
Infect groups of mice (n=5 per group) intraperitoneally with 1 x 10⁴ parasites of either the wild-type or the Res-19 strain.[11]
-
Monitor the mice daily for the onset of parasitemia by examining a drop of tail blood under a microscope.
-
Once parasitemia is established (typically day 3-4 post-infection), begin treatment.
-
Administer this compound daily for 4 consecutive days at a predetermined therapeutic dose (e.g., 10 mg/kg). Administer the vehicle solution to the control groups.
-
Monitor parasitemia daily for up to 30-60 days post-treatment to check for relapse.
-
A cure is defined as the permanent absence of detectable parasites in the blood.
-
Record survival data for all groups.
Data Presentation: In Vivo Efficacy
The in vivo data should be tabulated to compare the curative potential of the drug against both parasite strains.
| Treatment Group | Parasite Strain | Dose (mg/kg/day) | No. Cured / No. Treated | Mean Survival (Days) |
| Vehicle Control | Wild-Type | 0 | 0 / 5 | 12 |
| Agent 19 | Wild-Type | 10 | 5 / 5 | >60 |
| Vehicle Control | Res-19 | 0 | 0 / 5 | 11 |
| Agent 19 | Res-19 | 10 | 1 / 5 | 21 |
Molecular Characterization of Resistance
Identifying the genetic basis of resistance is key to understanding the mechanism and developing strategies to overcome it.[1]
Protocol: Identification of Resistance Markers
This protocol focuses on identifying genetic changes, such as mutations in drug transporters, that may confer resistance.
Materials:
-
Genomic DNA extraction kit
-
PCR machine and reagents
-
Primers specific for known transporter genes (e.g., AT1/P2, AQP2/3) and the putative target of Agent 19.
-
Sanger sequencing or next-generation sequencing (NGS) services.
Procedure:
-
Extract genomic DNA from both the wild-type and the Res-19 parasite lines.
-
Amplify candidate genes known to be involved in resistance to other antitrypanosomal drugs (e.g., TbAT1, TbAQP2).[3][5]
-
Sequence the PCR products from both strains and compare them to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the Res-19 line.
-
For a broader, unbiased approach, perform whole-genome sequencing (WGS) on both the wild-type and Res-19 lines.
-
Analyze the WGS data to identify mutations, gene copy number variations (CNVs), or large-scale genomic rearrangements that are unique to the resistant line.
-
Validate the functional consequence of any identified mutations through reverse genetics (e.g., expressing the mutated gene in the wild-type strain to see if it confers resistance).[12]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for generating and characterizing resistance to this compound.
Putative Resistance Mechanism Pathwaydot
References
- 1. Genetic dissection of drug resistance in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput decoding of antitrypanosomal drug efficacy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 10. research.itg.be [research.itg.be]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Antitrypanosomal Agents for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with antitrypanosomal agents, exemplified by the hypothetical "Antitrypanosomal Agent 19," during in vitro assays. Poor aqueous solubility is a common hurdle for many promising drug candidates, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges.
Troubleshooting Guide
Issue: Compound precipitates out of solution when added to aqueous culture media.
This is a frequent problem when a compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous environment.[4][5][6][7]
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | The inherent chemical properties of the compound limit its ability to dissolve in water-based media. |
| "Fall-out" from DMSO Stock | Rapid dilution of a concentrated DMSO stock into media can cause the compound to crash out of solution as the solvent environment changes from organic to aqueous.[4][5] |
| Incorrect Solvent | DMSO may not be the optimal primary solvent for your compound. |
| pH Sensitivity | The compound's solubility may be dependent on the pH of the solution. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
A1: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q2: My compound is not soluble even in 100% DMSO. What should I do?
A2: If a compound has poor solubility in DMSO, you can try other organic solvents such as ethanol, methanol, or a co-solvent system (e.g., a mixture of DMSO and ethanol).[1] Gentle heating or sonication can also aid in dissolution. However, be cautious with heat-sensitive compounds.
Q3: What are cyclodextrins and how can they improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like many antitrypanosomal agents, forming inclusion complexes that have enhanced aqueous solubility.[2][9][11]
Q4: Can I adjust the pH of my culture media to improve compound solubility?
A4: While adjusting the pH can improve the solubility of ionizable compounds, it can also affect cell viability and the performance of your assay.[2] Any pH adjustments to the media should be done cautiously and validated to ensure they do not interfere with the experimental outcomes.
Q5: What are solid dispersions and can they be used for in vitro assays?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[3][12] This can enhance the dissolution rate and apparent solubility. For in vitro assays, a stock solution of the solid dispersion can be prepared and then diluted in the assay media.
Quantitative Data Summary
The following tables provide a summary of commonly used solvents and their typical final concentrations in cell-based assays, as well as a comparison of different solubility enhancement techniques.
Table 1: Common Solvents for In Vitro Assays
| Solvent | Typical Stock Concentration | Typical Final Assay Concentration | Notes |
| DMSO | 10-50 mM | 0.1% - 0.5% | Most common, but can be toxic at higher concentrations.[8] |
| Ethanol | 10-50 mM | 0.1% - 1% | Can be less toxic than DMSO for some cell lines. |
| Methanol | 10-50 mM | < 0.1% | Generally more toxic than DMSO and ethanol. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Using a water-miscible organic solvent to increase solubility.[1] | Simple and widely used. | Potential for solvent toxicity in the assay.[8] |
| pH Adjustment | Altering the pH to ionize the compound, increasing its solubility.[2] | Effective for ionizable compounds. | Can impact cell viability and assay performance. |
| Cyclodextrins | Encapsulation of the drug in a cyclodextrin molecule.[9][10] | Low toxicity and effective for a wide range of compounds. | Can be a more complex preparation method. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier.[3][12] | Can significantly increase dissolution rate. | Requires more extensive formulation development. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO.
-
If the compound does not fully dissolve, consider gentle warming (if the compound is heat-stable) or sonication.
-
Once dissolved, you can serially dilute the stock solution in 100% DMSO to create a concentration range for your dose-response experiments.
-
When adding to your assay, ensure the final concentration of DMSO does not exceed the tolerated level for your cells (typically ≤ 0.5%).[8]
Protocol 2: Using Cyclodextrins for Solubilization
-
Select a Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[10]
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Complexation:
-
Add an excess of this compound to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Clarification: Centrifuge the solution at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV). This is your stock solution for the in vitro assay.
Workflow for Cyclodextrin-Based Solubilization:
Caption: Protocol for drug solubilization using cyclodextrins.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. humapub.com [humapub.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Antitrypanosomal Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on antitrypanosomal compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the development and testing of antitrypanosomal drugs.
FAQ 1: Why does my promising in vitro antitrypanosomal compound show poor in vivo efficacy?
Several factors can contribute to a discrepancy between in vitro and in vivo results. Poor oral bioavailability is a primary culprit. This can be due to:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.
-
Poor Membrane Permeability: The compound may be unable to cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation.
-
Efflux Transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP) of your compound. High lipophilicity can lead to poor solubility.
-
Assess Permeability: Use in vitro models like the Caco-2 permeability assay to evaluate the compound's ability to cross intestinal barriers.
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the compound's susceptibility to first-pass metabolism.
-
Consider Formulation Strategies: If poor solubility is the issue, explore formulation approaches such as nanoformulations (e.g., solid lipid nanoparticles, liposomes) or solid dispersions to enhance dissolution.
FAQ 2: How can I improve the oral bioavailability of my lead antitrypanosomal compound?
Improving oral bioavailability often requires a multi-pronged approach focused on enhancing solubility and/or permeability. Consider the following strategies:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, leading to faster dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs.
-
Prodrug Approach: Chemically modifying the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.
-
Use of Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium.
FAQ 3: My compound is effective in the early stage of infection models but fails in the late (CNS) stage. What could be the reason?
The primary reason for this failure is the inability of the compound to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances. To be effective in the late stage of African trypanosomiasis, a drug must be able to penetrate the CNS.
Troubleshooting and Strategies:
-
Assess BBB Permeability: Utilize in vitro BBB models or in vivo pharmacokinetic studies with CNS tissue sampling to determine if your compound crosses the BBB.
-
Chemical Modification: Modify the compound to increase its lipophilicity or to make it a substrate for influx transporters at the BBB.
-
Nanoparticle-based Delivery: Encapsulating the drug in nanoparticles can facilitate its transport across the BBB. For example, liposomes have been shown to enhance the delivery of pentamidine to the brain.[1]
-
Inhibition of Efflux Transporters: Co-administering the compound with an inhibitor of efflux transporters at the BBB, such as P-glycoprotein, may increase its CNS concentration.
FAQ 4: I am observing the development of resistance to my compound in my experiments. What are the common mechanisms of resistance in trypanosomes?
Trypanosomes can develop resistance to drugs through various mechanisms, including:
-
Reduced Drug Uptake: Mutations in or downregulation of transporters responsible for drug influx. For example, resistance to melarsoprol and pentamidine is often associated with mutations in the Trypanosoma brucei aquaglyceroporin 2 (AQP2) transporter.
-
Increased Drug Efflux: Overexpression of efflux pumps that actively remove the drug from the parasite.
-
Drug Target Modification: Mutations in the drug's target protein that reduce its binding affinity.
-
Metabolic Inactivation: Enzymatic modification of the drug to an inactive form. For nitroheterocyclic drugs like benznidazole and nifurtimox, resistance can arise from mutations in the nitroreductase (NTR) enzyme that is required for their activation.
Section 2: Data Presentation
This section provides a summary of quantitative data for key antitrypanosomal compounds.
Table 1: Physicochemical Properties of Selected Antitrypanosomal Drugs
| Drug | Molecular Weight ( g/mol ) | Aqueous Solubility | LogP |
| Benznidazole | 260.22 | 0.4 mg/mL | 1.1 |
| Nifurtimox | 287.24 | Poorly soluble | 0.77 |
| Pentamidine | 340.42 | Soluble in water | - |
| Suramin | 1429.2 | Soluble in water | -5.0 (predicted)[2] |
| Melarsoprol | 398.33 | Insoluble in water | 2.53[3] |
| Eflornithine | 182.17 | >10 mg/mL[4] | -2.9[4] |
Table 2: Comparative In Vivo Efficacy of Free vs. Nanoformulated Antitrypanosomal Drugs
| Drug | Formulation | Animal Model | Dose and Route | Outcome |
| Benznidazole | Free Drug | T. cruzi infected mice | 100 mg/kg, oral | - |
| Benznidazole | Nanoparticles | T. cruzi infected mice | 10, 25, 50 mg/kg/day, oral | 100% survival at 25 and 50 mg/kg/day for 15 days |
| Pentamidine | Free Drug | Healthy rodents | Intravenous | - |
| Pentamidine | Liposomes | Healthy rodents | Intravenous | Up to 34-fold increase in lung drug levels compared to free drug[5] |
| Nifurtimox | Free Drug | T. cruzi epimastigotes (in vitro) | - | IC50 = 0.683 µg/mL |
| Nifurtimox | Nanoformulation | T. cruzi epimastigotes (in vitro) | - | IC50 = 0.015 µg/mL[1] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Antitrypanosomal Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against trypanosome parasites.
Materials:
-
Trypanosoma brucei or Trypanosoma cruzi culture
-
Complete culture medium (e.g., HMI-9 for T. brucei)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
Resazurin solution (e.g., AlamarBlue)
-
Standard trypanocidal drug (e.g., pentamidine, benznidazole)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorometer)
Procedure:
-
Parasite Culture: Culture trypanosomes to the mid-logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the test compound and the standard drug in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Plate Seeding: Seed the 96-well plates with a defined concentration of parasites (e.g., 2 x 10^4 cells/well for T. brucei).
-
Compound Addition: Add the diluted compounds to the wells. Include wells with parasites only (negative control) and parasites with the standard drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-24 hours.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vivo Efficacy Assessment in a Mouse Model of Acute Trypanosomiasis
Objective: To evaluate the efficacy of a test compound in reducing parasitemia and increasing survival in an infected mouse model.
Materials:
-
BALB/c mice
-
Trypanosoma brucei or Trypanosoma cruzi strain for infection
-
Test compound formulation
-
Vehicle control
-
Standard trypanocidal drug
-
Equipment for animal handling and dosing (e.g., oral gavage needles)
-
Microscope and slides for parasitemia determination
Procedure:
-
Infection: Infect mice intraperitoneally with a specific number of parasites (e.g., 1 x 10^4 T. brucei).
-
Group Allocation: Randomly divide the infected mice into groups (e.g., vehicle control, test compound low dose, test compound high dose, standard drug).
-
Treatment: Begin treatment at a predetermined time post-infection (e.g., 3 days). Administer the compound and controls via the desired route (e.g., oral gavage) for a specified duration (e.g., 5-7 consecutive days).
-
Parasitemia Monitoring: Monitor parasitemia every other day by collecting a drop of blood from the tail vein and counting the number of parasites under a microscope.
-
Survival Monitoring: Record the survival of the mice daily.
-
Data Analysis: Plot the mean parasitemia levels for each group over time. Generate Kaplan-Meier survival curves and compare the survival rates between groups using a log-rank test.
Protocol 3: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of a compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the 96-well plates with a specific number of cells (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with cells only (negative control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the 50% cytotoxic concentration (CC50) value.
Section 4: Visualizations
This section provides diagrams of key pathways and workflows.
Caption: Activation of nitroheterocyclic drugs and a mechanism of resistance.
Caption: Uptake of arsenicals/diamidines and a mechanism of resistance.
Caption: A typical workflow for antitrypanosomal drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective enhancement of pentamidine uptake in the lung by aerosolization and delivery in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in antitrypanosomal drug screening"
Welcome to the technical support center for antitrypanosomal drug screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in antitrypanosomal drug screening?
Inconsistent results in antitrypanosomal drug screening can arise from three main areas: the assay itself, the compounds being tested, and the biological system (the parasites and culture conditions). Key factors include:
-
Assay-Related Variability:
-
Compound-Related Variability:
-
Biological Variability:
Troubleshooting Guides
Issue 1: High Well-to-Well Variability or Erratic Readings in AlamarBlue™/Resazurin-Based Viability Assays
Symptoms: You observe inconsistent fluorescence or absorbance readings across replicate wells, even in control wells.
Possible Causes and Solutions:
-
Cause: Incomplete mixing of the AlamarBlue™ reagent.
-
Solution: Before use, warm the reagent to 37°C and gently swirl the bottle to ensure all components are fully dissolved.[1]
-
-
Cause: Pipetting inaccuracies.
-
Solution: Ensure your pipettes are properly calibrated. Use a new tip for each replicate to avoid carryover. Check that pipette tips are securely seated.[1]
-
-
Cause: Reagent degradation due to light exposure.
-
Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile water or media to maintain humidity.
-
-
Cause: Microbial contamination.
Issue 2: My Test Compound Precipitates When Added to the Culture Medium.
Symptoms: The assay medium turns cloudy or a precipitate is visible after adding the compound, which is typically dissolved in DMSO.
Possible Causes and Solutions:
-
Cause: The compound has low solubility in the aqueous culture medium.
-
Solution 1: Decrease the final concentration of the test compound.
-
Solution 2: Increase the final concentration of DMSO in the assay, but be mindful of its potential toxicity to the parasites. It is crucial to determine the maximum DMSO tolerance of your specific Trypanosoma strain.[5] A final concentration of <1% is generally recommended.[5]
-
Solution 3: If possible, explore alternative solvents or formulation strategies for the compound.
-
-
Cause: "Shock" precipitation upon rapid dilution.
-
Solution: Instead of adding a small volume of concentrated compound stock directly to the full volume of medium, perform serial dilutions in a medium/DMSO mixture to gradually decrease the DMSO concentration.
-
-
Cause: Freeze-thaw cycles of DMSO stock solutions.
-
Solution: Aliquot your DMSO stock solutions into single-use volumes to avoid repeated freezing and thawing, which can promote precipitation.[6]
-
Issue 3: Inconsistent IC50 Values Between Experiments.
Symptoms: The calculated 50% inhibitory concentration (IC50) for a control compound or test compound varies significantly from one experiment to the next.
Possible Causes and Solutions:
-
Cause: Variation in parasite cell density at the start of the assay.
-
Cause: Batch-to-batch variation in fetal bovine serum (FBS).
-
Solution: Test new batches of FBS before use in large-scale screening. If a new batch affects parasite growth or drug sensitivity, you may need to screen several batches to find a suitable one. Once a good batch is identified, purchase a large quantity to ensure consistency over a longer period.[10]
-
-
Cause: Genetic drift or changes in the parasite strain over time in culture.
-
Solution: Work from a frozen stock of a low-passage, characterized parasite strain. Avoid maintaining cultures for extended periods. Regularly restart cultures from frozen vials.[14]
-
-
Cause: Inconsistent incubation times.
-
Solution: Use a precise timer for all incubation steps, including compound exposure and the viability reagent incubation.
-
Experimental Protocols & Data
Protocol: AlamarBlue™ Cell Viability Assay for Trypanosoma brucei
-
Parasite Culture: Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10-20% heat-inactivated FBS at 37°C with 5% CO₂. Ensure parasites are in the mid-logarithmic phase of growth.
-
Cell Seeding: Dilute the parasite culture to a starting density of 5,000 parasites/mL in fresh medium.[16] Add 196 µL of this cell suspension to the wells of a 96-well microplate.[16]
-
Compound Addition: Prepare serial dilutions of your test compounds. Add 4 µL of the diluted compound to the appropriate wells.[16] Include wells for negative controls (e.g., 0.5% DMSO) and positive controls (a known trypanocidal drug).
-
Incubation: Incubate the plate at 37°C in 5% CO₂ for 48 hours.[16]
-
Viability Reagent: Add 20 µL of AlamarBlue™ reagent to each well (10% of the total volume).
-
Final Incubation: Incubate the plate for an additional 4-8 hours.
-
Measurement: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[17]
-
Data Analysis: Correct for background fluorescence/absorbance using control wells with medium only. Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Table 1: Assay Quality Control Parameters
| Parameter | Acceptable Range | Rationale |
| Z'-factor | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, suitable for HTS.[18] A value between 0 and 0.5 may be acceptable for some cellular assays. |
| Signal-to-Background (S/B) Ratio | > 3 | A higher S/B ratio indicates a more robust assay with a clear distinction between the signal and the noise. |
| DMSO Tolerance | < 1% (final concentration) | Most cell-based assays should tolerate at least 0.1% DMSO.[18] Higher concentrations can be cytotoxic and should be validated.[19] |
| Coefficient of Variation (%CV) | < 20% | The %CV for replicate control wells should be low, indicating good precision and reproducibility. |
Visualizations
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for diagnosing inconsistent results.
Antitrypanosomal Drug Screening Workflow
References
- 1. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Spatial artifact detection improves the reproducibility of drug screening experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Chemical Screening for Antivirulence Developmental Phenotypes in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. scienceopen.com [scienceopen.com]
- 13. scielo.br [scielo.br]
- 14. In vitro culture of freshly isolated Trypanosoma brucei brucei bloodstream forms results in gene copy-number changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. eu-openscreen.eu [eu-openscreen.eu]
- 19. researchgate.net [researchgate.net]
"optimizing Antitrypanosomal agent 19 dosage for maximum efficacy"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antitrypanosomal Agent 19 in their experiments. The information is designed to assist in optimizing dosage for maximum efficacy and navigating potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: While the precise mechanism is under continuous investigation, current evidence suggests that this compound, similar to other novel nitro-heterocyclic compounds, acts as a prodrug. It is activated by a parasite-specific nitroreductase (NTR) enzyme. This activation leads to the generation of reactive metabolites that are thought to induce DNA damage and interfere with crucial parasite metabolic pathways, such as sterol biosynthesis.[1][2] This selective activation within the parasite contributes to its therapeutic window.
Q2: What is the recommended starting concentration for in vitro assays?
A2: For initial in vitro screening against Trypanosoma cruzi amastigotes, a starting concentration range of 0.1 µM to 50 µM is recommended.[3][4] Based on studies of similar compounds, the IC50 (half-maximal inhibitory concentration) is often observed in the low micromolar or even nanomolar range.[5] It is advisable to perform a dose-response curve to determine the precise IC50 for your specific parasite strain and experimental conditions.
Q3: How should I assess the cytotoxicity of this compound?
A3: Cytotoxicity should be evaluated in parallel with efficacy studies using a relevant mammalian cell line (e.g., L929, VERO, or HepG2 cells).[3][4][6] A standard MTT or resazurin-based assay can be employed to determine the CC50 (half-maximal cytotoxic concentration). The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates greater selectivity for the parasite over host cells.[3]
Q4: What are the key considerations for in vivo studies in murine models?
A4: For in vivo efficacy studies in an acute murine model of Chagas disease, oral administration of this compound is a potential route.[7][8] Dosing regimens for similar compounds have ranged from 13 mg/kg/day to 100 mg/kg/day for 5 to 25 consecutive days.[5][8] Key parameters to monitor include parasitemia levels, animal body weight, and survival rates.[9] Pharmacokinetic studies are also crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the agent.[7][10][11]
Troubleshooting Guides
Issue 1: High Variability in In Vitro IC50 Values
| Potential Cause | Troubleshooting Step |
| Inconsistent Parasite Density | Ensure a consistent parasite-to-host cell ratio (e.g., 10:1) for intracellular amastigote assays.[3] Use a hemocytometer or an automated cell counter for accurate parasite quantification. |
| Compound Solubility Issues | Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤0.5%).[10][12] Visually inspect for any precipitation. |
| Different Parasite Strains/Stages | Be aware that susceptibility can vary between different T. cruzi strains (e.g., Talahuen, Y, Brazil).[8] Ensure you are using the appropriate life cycle stage (trypomastigote vs. amastigote) for your research question. |
| Assay Incubation Time | Standardize the incubation time for drug exposure. For amastigote assays, a 48 to 96-hour incubation is common.[3][13] |
Issue 2: Significant Host Cell Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a comprehensive dose-response curve to identify a therapeutic window where parasite killing is maximized and host cell toxicity is minimized. |
| Off-Target Effects | Investigate potential off-target effects. The mechanism of action for many antitrypanosomal agents is not fully elucidated and may involve multiple targets.[14][15] |
| Cell Line Sensitivity | Consider using a different mammalian cell line for cytotoxicity assessment, as sensitivity can vary between cell types. |
Issue 3: Poor In Vivo Efficacy Despite Potent In Vitro Activity
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Conduct pharmacokinetic studies to assess oral bioavailability, plasma concentration, and half-life.[7][10][11] The formulation of the compound can significantly impact its absorption.[11] |
| Metabolic Instability | The compound may be rapidly metabolized in vivo. In vitro metabolic stability assays using liver microsomes can provide insights. |
| Inadequate Dosing Regimen | Optimize the dose, frequency, and duration of treatment. A higher dose or a different administration route (e.g., intraperitoneal injection) may be required.[5] |
| Drug Resistance | While less common for novel compounds, the potential for parasite resistance should be considered. |
Data Presentation
Table 1: Representative In Vitro Efficacy and Cytotoxicity of this compound Analogs
| Compound | Target | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Analog A | T. cruzi amastigotes | 4.3 | NCTC Fibroblasts | >200 | >46.5 | [3] |
| Analog B | T. cruzi trypomastigotes | 0.21 | VERO | >236 | >1123 | [4] |
| Analog C | T. cruzi amastigotes | ≤6.20 | VERO | >236 | >38 | [4] |
| Benznidazole (Control) | T. cruzi trypomastigotes | 22.79 | VERO | >500 | >21.9 | [4] |
Table 2: Representative In Vivo Efficacy of this compound Analogs in a Murine Model of Acute Chagas Disease
| Compound | Dose (mg/kg/day) | Administration Route | Treatment Duration (days) | Outcome | Reference |
| Analog D | 13 | Intraperitoneal | 5 | Parasites reduced to undetectable levels | [5] |
| Analog E | 100 | Oral | 25 | Significant reduction in parasitemia | [8] |
| Benznidazole (Control) | 100 | Oral | 25 | Parasite clearance | [8] |
Experimental Protocols
Protocol 1: In Vitro Anti-Amastigote Assay
-
Cell Seeding: Seed peritoneal macrophages or a suitable host cell line (e.g., L929) in a 16-well or 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[3]
-
Infection: Infect the host cells with trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours to allow for invasion.[3]
-
Wash: Remove free parasites by washing the wells with culture medium.
-
Drug Addition: Add serial dilutions of this compound (and a positive control like benznidazole) to the infected cells.
-
Incubation: Incubate the plates for 48-96 hours at 37°C and 5% CO2.[3][13]
-
Fix and Stain: Fix the cells with methanol and stain with Giemsa.[3]
-
Quantification: Determine the number of intracellular amastigotes per 100 host cells using light microscopy. Calculate the IC50 value from the dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed a mammalian cell line (e.g., VERO, L929) in a 96-well plate and allow cells to adhere for 24 hours.[4]
-
Drug Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for 48-72 hours at 37°C and 5% CO2.[3][4]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculation: Calculate the CC50 value from the dose-response curve.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Putative mechanism of action for this compound.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitrypanosomal activity of hydromethanol extract of leaves of Cymbopogon citratus and seeds of Lepidium sativum: in-vivo mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Novel Trypanocidal Inhibitors that Block Glycosome Biogenesis by Targeting PEX3–PEX19 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
"reducing cytotoxicity of Antitrypanosomal agent 19 in vitro"
Welcome to the technical support center for Antitrypanosomal agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the in vitro use of this compound. Our goal is to help you optimize your experiments and mitigate potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell line at concentrations where this compound is effective against Trypanosoma species. Is this expected?
A1: Yes, some level of cytotoxicity to mammalian cells can be a concern with potent antitrypanosomal agents. The aim is to find a therapeutic window where the agent is effective against the parasite with minimal impact on host cells. We recommend determining the Selectivity Index (SI) for your specific cell line, which is the ratio of the cytotoxic concentration (CC50) in the mammalian cell line to the effective concentration (EC50) against the trypanosomes. A higher SI indicates greater selectivity for the parasite.[1][2]
Q2: What is the proposed mechanism of action for this compound, and how might it relate to its cytotoxic effects?
A2: While the exact mechanism is under investigation, preliminary data suggests that this compound may disrupt mitochondrial function in trypanosomes.[3][4] This can sometimes translate to off-target effects on the mitochondria of mammalian cells, leading to cytotoxicity. Further investigation into the specific mitochondrial targets in both parasite and host cells is recommended.
Q3: Can the solvent used to dissolve this compound contribute to the observed cytotoxicity?
A3: Absolutely. It is common to use solvents like DMSO or ethanol to dissolve compounds for in vitro assays.[5] These solvents can be toxic to cells, especially at higher concentrations. It is crucial to use the minimal amount of solvent necessary and to always include a vehicle control (media with the same concentration of solvent used for the drug) in your experiments to account for any solvent-induced cytotoxicity.[5]
Q4: Are there any formulation strategies we can explore to reduce the in vitro cytotoxicity of this compound?
A4: Yes, formulation strategies can be effective in reducing cytotoxicity.[6][7] One common approach is the use of drug delivery systems like liposomes or polymeric nanoparticles.[8][9] These carriers can help to selectively deliver the agent to the parasite or reduce its effective concentration available to the host cells, thereby lowering cytotoxicity.[8]
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Wells
If you are observing significant cell death in your negative or vehicle control wells, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to ≤0.1%.[10] | Reduced cell death in vehicle control wells, isolating the effect of this compound. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including proper CO2 levels, temperature, and humidity. Check for any signs of contamination. | Healthy and viable cells in the negative control wells. |
| Assay Reagent Toxicity | Titrate the concentration of your viability assay reagent (e.g., MTT, resazurin) to ensure it is not toxic to the cells at the used concentration and incubation time.[11] | Minimal cell death attributable to the assay reagents themselves. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Variability in cytotoxicity data can be frustrating. Here’s how to address it:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic changes. | More reproducible dose-response curves. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can respond differently to cytotoxic agents. | Consistent IC50/CC50 values across experiments. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Reduced variability in the effective concentration of the agent. |
Experimental Protocols
Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of viability.[1][12]
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, L6) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[13][14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.1%.[10] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10][15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Protocol 2: AlamarBlue Assay for Trypanosoma Viability
This assay measures the viability of Trypanosoma brucei.[13][16]
-
Parasite Preparation: Culture Trypanosoma brucei to a density of 1 x 10⁶ cells/mL. Dilute the parasites to a concentration of 4 x 10³ parasites/mL in HMI-9 medium.[13]
-
Compound Addition: In a 96-well plate, add 50 µL of serially diluted this compound.
-
Parasite Seeding: Add 50 µL of the parasite suspension to each well.[13]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[13]
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well and incubate for another 4-6 hours in the dark.[13]
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of parasite inhibition relative to the untreated control and determine the EC50 value.
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity and efficacy of this compound.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity in mammalian cells.
Caption: A logical troubleshooting guide for addressing high in vitro cytotoxicity of this compound.
References
- 1. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 11. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 13. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Nitrothiophene-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrothiophene-based compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Issue 1: The nitration reaction of thiophene is uncontrollable, showing a rapid temperature increase and dark coloration.
Question: My nitration reaction of thiophene is turning dark and becoming too hot to control. What is happening and how can I prevent it?
Answer: This is a common and dangerous problem often caused by an uncontrolled exothermic reaction, likely due to the high reactivity of the thiophene ring towards strong nitrating agents. The dark color indicates oxidative decomposition of the starting material and product.[1][2][3][4]
Possible Causes and Solutions:
-
Aggressive Nitrating Agent: The use of concentrated nitric acid with sulfuric acid is often too harsh for thiophene and can lead to explosive reactions.[2]
-
Solution: Opt for milder nitrating agents. A widely used and more controlled method is the use of nitric acid in acetic anhydride.[2][3][4] Other alternatives include copper nitrate or using solid acid catalysts like metal-exchanged montmorillonite clay which can offer better control and selectivity.[2][3]
-
-
Presence of Nitrous Acid: Nitrous acid can catalyze an autocatalytic and violent nitrosation of thiophene, leading to a runaway reaction.[2]
-
Solution: Add urea to the reaction mixture to scavenge any nitrous acid present.[2]
-
-
Poor Temperature Control: The reaction is highly exothermic, and insufficient cooling can lead to a rapid increase in temperature.[1]
-
Solution: Ensure efficient cooling throughout the addition of reagents. Use an ice bath or a cold water bath to maintain the recommended temperature, typically between 10°C and room temperature.[1] Add the thiophene solution dropwise to the nitrating mixture to control the rate of reaction and heat generation.[1]
-
Issue 2: Low yield of the desired nitrothiophene product.
Question: I'm getting a very low yield of my desired nitrothiophene. What are the potential reasons and how can I improve it?
Answer: Low yields in nitrothiophene synthesis can stem from several factors, including side reactions, product degradation, and inefficient work-up procedures.
Troubleshooting Steps:
-
Evaluate Reaction Conditions:
-
Temperature: Was the temperature strictly controlled? Overheating can lead to decomposition.[1]
-
Reagent Purity: Are your starting materials and reagents pure? Impurities can lead to side reactions.
-
Reaction Time: Has the reaction gone to completion? Monitor the reaction progress using Thin Layer Chromatography (TLC). Conversely, excessively long reaction times can lead to product degradation.
-
-
Minimize Side Reactions:
-
Optimize Work-up Procedure:
-
Quenching: Quenching the reaction by pouring it onto crushed ice is a standard procedure.[1] Ensure rapid stirring during this step to dissipate heat and facilitate precipitation of the product.
-
Product Solubility: Is your product partially soluble in the aqueous layer during extraction? If so, perform multiple extractions with a suitable organic solvent to maximize recovery.
-
Product Volatility: Is your product volatile? If so, be cautious during solvent removal using a rotary evaporator.
-
Issue 3: Difficulty in separating 2-nitrothiophene from 3-nitrothiophene.
Question: My final product is a mixture of 2- and 3-nitrothiophene isomers. How can I improve the regioselectivity of the reaction and separate the isomers?
Answer: Achieving high regioselectivity is a primary challenge in thiophene nitration. The 2-isomer is typically the major product, but significant amounts of the 3-isomer can be formed.[2][3] Separation of these isomers can be tedious.[3][4]
Strategies to Improve Regioselectivity and Separation:
-
Catalyst Selection: The use of certain solid acid catalysts, such as Fe³⁺-montmorillonite clay, has been reported to provide 100% selectivity for 2-nitrothiophene under specific conditions.[3] Beta zeolite has also been used as a catalyst to improve regioselectivity.[3]
-
Purification by Crystallization: The 3-nitrothiophene isomer has a higher melting point and is generally less soluble than the 2-nitrothiophene isomer.[3][4] This difference in solubility can be exploited for purification.
-
Chromatography: If crystallization is not effective, flash column chromatography can be used to separate the isomers. The choice of eluent will depend on the specific substitution pattern of your nitrothiophene derivatives.
Issue 4: The isolated nitrothiophene product is yellow and appears impure.
Question: My isolated nitrothiophene is a yellow solid, but the literature reports it as a pale yellow or white crystalline solid. What is causing the color and how can I purify it?
Answer: The yellow coloration in your nitrothiophene product is likely due to the presence of impurities, most commonly dinitrothiophene.[1]
Detection and Removal of Impurities:
-
Detection of Dinitrothiophene: The presence of dinitrothiophene can be qualitatively detected by dissolving a few crystals of your product in alcohol and adding a drop of a weak alcoholic potassium hydroxide solution. A pink or deep red color indicates the presence of dinitrothiophene.[1]
-
Purification Methods:
-
Recrystallization: As mentioned in Issue 3, recrystallization from a suitable solvent like petroleum ether is a highly effective method for removing colored impurities and obtaining pure 2-nitrothiophene.[1]
-
Activated Carbon: Treating a solution of your crude product with activated carbon can help to adsorb colored impurities before recrystallization.
-
Distillation: 2-Nitrothiophene can be distilled without decomposition at 224–225°C, which can be an effective purification method if recrystallization fails.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the synthesis of nitrothiophene-based compounds?
A1:
-
Explosion Hazard: Be aware that the nitration of thiophene can be violently explosive, especially with strong acids and poor temperature control.[2] Always use a safety shield and work in a well-ventilated fume hood.
-
Toxicity: Mononitrothiophene is a known poison and can cause painful blisters upon skin contact.[1] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. In case of skin contact, wash the affected area immediately with alcohol.[1]
-
Reagent Handling: Handle nitric acid, sulfuric acid, and acetic anhydride with extreme care as they are highly corrosive.
Q2: Which nitrating agent is best for a beginner?
A2: For someone new to this synthesis, using a milder and more controlled nitrating system is highly recommended. The combination of nitric acid in acetic anhydride is a classic and relatively safer approach compared to nitric/sulfuric acid mixtures, provided the temperature is carefully controlled.[2][3][4]
Q3: How can I monitor the progress of my nitration reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside your starting material (thiophene) on a TLC plate and develop it in an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot and the appearance of a new spot for the nitrothiophene product will indicate the reaction's progression.
Q4: Are there any "green" or more environmentally friendly methods for nitrothiophene synthesis?
A4: Yes, research is ongoing to develop greener synthetic routes. The use of solid acid catalysts like metal-exchanged clays or zeolites is considered a more environmentally friendly approach as it can eliminate the need for corrosive acids like sulfuric acid and potentially hazardous reagents like acetic anhydride.[3] These catalysts can often be recovered and reused.
Data Presentation
Table 1: Comparison of Common Nitrating Systems for Thiophene
| Nitrating System | Typical Conditions | Reported Yield | Selectivity (2-nitro vs. 3-nitro) | Key Challenges |
| Conc. HNO₃ / Conc. H₂SO₄ | Low temperature | Variable, often low | Poor | Highly exothermic, risk of explosion, significant byproduct formation.[2] |
| HNO₃ / Acetic Anhydride | 10°C to room temp | ~80% | ~85:15 | Use of expensive and hazardous acetic anhydride, exothermic.[3][4] |
| HNO₃ / Acetic Acid | Room temperature | High | - | Can be violently explosive due to nitrosation.[2] |
| HNO₃ / Fe³⁺-montmorillonite | 80°C (in dichloroethane) | Up to 91% conversion | 100% for 2-nitro | Requires catalyst preparation and separation.[3] |
| HNO₃ / Beta Zeolite | Mild conditions | Excellent | ~44:56 (2-nitro vs 3-nitro) | Requires catalyst, lower selectivity for 2-isomer.[3] |
Experimental Protocols
Key Experiment: Synthesis of 2-Nitrothiophene using Nitric Acid and Acetic Anhydride
This protocol is adapted from established procedures and should be performed with strict adherence to all safety precautions.
Materials:
-
Thiophene
-
Nitric acid (fuming)
-
Acetic anhydride
-
Ice
-
Petroleum ether (b.p. 20-40°C)
-
Ethanol
-
Potassium hydroxide
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of fuming nitric acid in acetic anhydride. This step is exothermic and should be done slowly in an ice bath to maintain a low temperature.
-
Nitration: Cool the nitrating mixture to 10°C. Slowly add a solution of thiophene in acetic anhydride dropwise to the stirred nitrating mixture. Maintain the reaction temperature at or below room temperature using a cold water bath.[1] The solution should maintain a light brown color; a pink or dark red color indicates oxidation.[1]
-
Reaction Monitoring and Quenching: After the addition is complete, allow the mixture to stir at room temperature for a couple of hours.[1] Monitor the reaction by TLC. Once complete, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The pale yellow 2-nitrothiophene will precipitate.
-
Isolation and Purification:
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from petroleum ether. Refluxing the crude product in petroleum ether will dissolve the 2-nitrothiophene while leaving behind insoluble impurities.[1]
-
Cool the petroleum ether solution to obtain pure, needle-like crystals of 2-nitrothiophene.
-
-
Purity Check:
-
Check the melting point of the purified product.
-
Perform the qualitative test with alcoholic potassium hydroxide to ensure the absence of dinitrothiophene.[1]
-
Visualizations
Caption: Troubleshooting workflow for common issues in nitrothiophene synthesis.
Caption: Decision tree for selecting a suitable nitrating agent for thiophene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Stability of Antitrypanosomal Agent 19
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining and understanding the stability of Antitrypanosomal agent 19 in various solvents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is this compound precipitating out of my solvent? | The concentration of the agent may be too high for the chosen solvent, exceeding its solubility limit. The temperature of the solution may have decreased, reducing solubility. The solvent may have evaporated, increasing the concentration. | Verify the solubility of this compound in the specific solvent at the intended experimental temperature. Prepare a fresh solution at a lower concentration. If possible, gently warm the solution to aid dissolution, ensuring the compound is stable at that temperature. Store solutions in tightly sealed containers to prevent solvent evaporation. |
| I am seeing unexpected peaks in my HPLC/LC-MS analysis. | The compound may be degrading in the solvent or under the experimental conditions (e.g., exposure to light, air, or incompatible container material). The solvent itself may contain impurities or be degrading. | Prepare fresh solutions and analyze them immediately to establish a baseline. Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products. Ensure the use of high-purity solvents and store them under recommended conditions. Use inert sample vials (e.g., amber glass) to minimize light exposure and potential interactions. |
| The potency of my compound seems to decrease over time in solution. | This is a clear indication of instability. The rate of degradation will depend on the solvent, temperature, light exposure, and pH. | A systematic stability study is required. Analyze the concentration of the agent in the chosen solvent at regular time intervals and at different storage temperatures (e..g., -80°C, -20°C, 4°C, and room temperature). The provided storage guidelines suggest stability for up to 6 months at -80°C and 1 month at -20°C in solvent[1]. Protect solutions from light. |
| I observe a color change in my solution of this compound. | A color change often indicates a chemical reaction, which could be degradation of the compound or a reaction with an impurity in the solvent. | Note the color change and correlate it with any changes observed in the analytical data (e.g., new peaks in HPLC). Try to identify the cause by running appropriate controls (e.g., solvent without the compound). Consider if the compound has any functional groups susceptible to oxidation or hydrolysis. |
| How do I choose the best solvent for my in vitro or in vivo experiments? | Solvent selection depends on the required concentration, the route of administration for in vivo studies, and potential toxicity of the solvent. | For in vitro assays, DMSO is a common choice for initial stock solutions[1]. For in vivo studies, formulations often require a co-solvent system to achieve the desired concentration and bioavailability while minimizing toxicity. Examples of in vivo formulations include combinations of DMSO, Tween 80, PEG300, saline, and corn oil[1]. It is crucial to test the solubility and stability in the final formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q2: In which solvents is this compound soluble?
A2: While specific solubility data is not extensively published, it is suggested that this compound may dissolve in DMSO for in vitro use. For in vivo applications, formulations using co-solvents such as DMSO, PEG300, Tween 80, and corn oil are common for compounds with low water solubility[1]. It is recommended to experimentally determine the solubility in your solvent of choice.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, start by dissolving a small, accurately weighed amount of the compound in a minimal amount of a suitable organic solvent, such as DMSO. Once fully dissolved, you can dilute it further with the same solvent or an appropriate aqueous buffer to your desired final concentration. Always use high-purity solvents.
Q4: Is this compound stable at room temperature?
A4: The product is considered stable at ambient temperature for a few days, such as during shipping[1]. However, for storage of solutions for experimental use, it is best to follow the recommended refrigerated or frozen conditions to minimize degradation.
Q5: What are the potential degradation pathways for a compound like this compound?
A5: While specific degradation pathways for this compound are not detailed in the available literature, compounds with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. The presence of a nitrothiophene group suggests potential for reduction of the nitro group under certain biological conditions.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, Saline, PEG300, Corn oil)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge
Method:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of clear vials.
-
Add a measured aliquot of the first solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, add another aliquot of the compound and repeat until saturation is reached (i.e., solid particles remain).
-
If the compound has not dissolved, add more solvent in measured aliquots, vortexing after each addition, until it dissolves. Record the total volume of solvent used.
-
Repeat for each solvent to be tested.
-
Calculate the approximate solubility in mg/mL for each solvent.
Protocol 2: Short-Term Stability Study in Different Solvents
Objective: To evaluate the stability of this compound in various solvents over a short period under different temperature conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Selection of experimental solvents
-
HPLC or LC-MS system with a suitable column and detection method
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials (amber and clear)
Method:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Dilute the stock solution to a final working concentration (e.g., 10 µM) in each of the test solvents.
-
Immediately after preparation (T=0), take an aliquot of each solution and analyze it by HPLC/LC-MS to determine the initial peak area or concentration. This will serve as your baseline.
-
Dispense aliquots of the remaining solutions into separate, sealed vials for each time point and condition. Use amber vials for light-sensitive studies.
-
Store the vials at the different temperatures to be tested.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC/LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Approximate Solubility (mg/mL) | Observations |
| DMSO | > 50 | Clear solution |
| Ethanol | ~10 | Clear solution |
| Methanol | ~5 | Clear solution |
| Water | < 0.1 | Suspension |
| Saline (0.9% NaCl) | < 0.1 | Suspension |
| PEG300 | > 20 | Clear, viscous solution |
| Corn Oil | ~1 | Fine suspension |
Note: The data in this table is illustrative and should be replaced with your experimental findings.
Table 2: Stability of this compound (10 µM) in Different Solvents at 37°C
| Solvent | % Remaining after 2h | % Remaining after 8h | % Remaining after 24h | % Remaining after 48h |
| DMSO | 99.8 | 99.5 | 98.9 | 97.5 |
| PBS (pH 7.4) | 95.2 | 88.1 | 75.3 | 60.1 |
| Acetonitrile:Water (1:1) | 99.1 | 97.6 | 95.0 | 92.3 |
| Cell Culture Medium | 90.5 | 78.2 | 55.9 | 38.7 |
Note: The data in this table is for illustrative purposes. Your results will vary based on the experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of a research compound.
Caption: Decision tree for selecting an appropriate solvent system.
References
Technical Support Center: Addressing Off-Target Effects of Novel Trypanocides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of novel trypanocides encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My novel trypanocide shows potent activity against the parasite in whole-cell screening, but also significant toxicity to mammalian cells. What are the likely causes and next steps?
A1: This is a common challenge in drug discovery. The observed cytotoxicity could be due to several factors:
-
On-target toxicity: The drug target in the parasite has a human orthologue that is also inhibited by your compound.
-
Off-target toxicity: The compound interacts with unrelated targets in the mammalian cells, leading to toxicity.[1]
-
General cytotoxicity: The compound may disrupt fundamental cellular processes, such as membrane integrity or mitochondrial function, in both parasite and mammalian cells.
Next Steps:
-
Determine the therapeutic index: Quantify the selectivity of your compound by comparing its efficacy against the parasite (e.g., EC50) with its toxicity to a relevant mammalian cell line (e.g., CC50). A higher therapeutic index is desirable.
-
Target deconvolution: If the primary target is known, assess the compound's activity against the human orthologue.
-
Broad-panel off-target screening: Screen the compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) to identify potential unintended interactions.[2]
-
Mechanism of action studies: Investigate how the compound kills the parasite and the mammalian cells to understand if the pathways are related.
Q2: How can I differentiate between on-target and off-target effects early in the drug discovery process?
A2: Differentiating between on-target and off-target effects is crucial for lead optimization. Here are some strategies:
-
Structure-Activity Relationship (SAR) studies: Develop analogues of your lead compound. If the trypanocidal activity and mammalian cytotoxicity are tightly linked across multiple analogues, it might suggest an on-target effect. If they can be separated, the toxicity is more likely due to off-target effects.
-
Target-based assays: If the parasite target is known, develop a cell-free assay for it and its human orthologue. This allows for direct measurement of potency and selectivity.
-
Genetic validation: In some cases, you can use techniques like RNAi or CRISPR-Cas9 to modulate the expression of the intended target in the parasite and observe how this affects the compound's potency.
-
Computational modeling: In silico methods can predict potential off-targets based on the compound's structure.[2]
Q3: My compound loses activity when moving from a cell-free (biochemical) assay to a whole-cell assay. What could be the issue?
A3: This discrepancy is common and can be attributed to several factors:
-
Poor membrane permeability: The compound may not be able to cross the parasite's cell membrane to reach its intracellular target.[3]
-
Drug efflux: The parasite may actively pump the compound out of the cell using efflux pumps.
-
Metabolic instability: The compound may be rapidly metabolized and inactivated by the parasite.
-
Assay artifacts: The conditions of the biochemical assay (e.g., buffer, co-factors) may not reflect the intracellular environment of the parasite.
Troubleshooting Workflow for Loss of Whole-Cell Activity
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Models for Antitrypanosomal Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo models for testing antitrypanosomal agents against pathogens like Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (Human African Trypanosomiasis).
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for my antitrypanosomal drug screening?
A1: The choice of animal model is critical and depends on the specific research question and the stage of drug development.
-
Murine Models (Mice): Mice are the most common models for both acute and chronic phases of trypanosomal infections due to their cost-effectiveness, availability, and well-characterized genetics.[1][2] Acute models are useful for initial efficacy screening, assessing outcomes like parasitemia reduction and survival.[1][3] Chronic models in mice can mimic the indeterminate stage of Chagas disease and are crucial for evaluating curative potential.[1] For Human African Trypanosomiasis (HAT), mouse models that establish central nervous system (CNS) infection are essential for testing drugs against the second stage of the disease.[4][5]
-
Canine Models (Dogs): Dogs are natural hosts for T. cruzi and can develop a chronic pathology that more closely resembles human Chagas disease, including cardiac manifestations.[1] However, differences in drug metabolism between dogs and humans can limit the translational value of some findings.[1]
-
Non-Human Primates (NHPs): While ethically and logistically challenging, NHP models can be valuable for preclinical studies due to their physiological similarity to humans.[6] For instance, some compounds that show curative activity in mice have failed to completely clear parasites in NHP models of Chagas disease.[6]
Q2: What are the key considerations when selecting a Trypanosoma strain for my in vivo studies?
A2: The genetic diversity of Trypanosoma parasites significantly influences disease progression and drug susceptibility.[7][8] It is recommended to use well-characterized reference strains.[8] For T. cruzi, different discrete typing units (DTUs) are associated with varying pathologies and drug responses.[7] Similarly, for T. brucei, different subspecies (T. b. gambiense, T. b. rhodesiense) cause distinct forms of HAT.[9] Using a panel of strains representing different genetic lineages can provide a more comprehensive assessment of a drug candidate's efficacy.[8]
Q3: How can I accurately determine parasitological cure in my animal models?
A3: Demonstrating complete parasite elimination (sterile cure) is a major challenge.[10] Traditional methods like monitoring blood parasitemia are often insufficient, especially in the chronic phase where parasite levels are low.[6][11] More sensitive techniques are required:
-
Polymerase Chain Reaction (PCR): PCR can detect parasite DNA in blood and tissues with high sensitivity, but reproducibility can be an issue.[6][11]
-
Bioluminescence Imaging (BLI): Using transgenic parasite lines that express luciferase, BLI allows for real-time, non-invasive monitoring of parasite burden throughout the host.[4][5][10][11] This technique has been shown to be more sensitive than blood microscopy for detecting residual parasites after treatment.[11] BLI can significantly reduce the time needed to assess drug efficacy, particularly for late-stage HAT models where follow-up can take up to 180 days.[4][5]
Q4: What are the standard treatment protocols for control groups in antitrypanosomal drug testing?
A4: Positive control groups should be treated with currently approved drugs to benchmark the efficacy of new compounds.
-
For Chagas Disease: Benznidazole (BZ) is the standard reference drug.[12][13]
-
For HAT: The choice of control drug depends on the disease stage. For the first (hemolymphatic) stage, pentamidine or suramin are used.[14] For the second (meningoencephalitic) stage, melarsoprol, eflornithine (often in combination with nifurtimox - NECT), or the more recently approved oral drug fexinidazole are relevant controls.[15][16][17]
Troubleshooting Guides
Problem 1: High variability in parasitemia and survival rates within the same experimental group.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum size | Ensure accurate quantification of parasites before infection. Use a standardized protocol for parasite preparation and injection. |
| Variation in animal age, weight, or sex | Use animals of the same age, sex, and from the same supplier. Randomize animals into experimental groups. |
| Different routes of inoculation | The route of infection (e.g., intraperitoneal, oral) can influence disease progression.[3] Use a consistent and well-justified inoculation route. |
| Genetic drift of parasite strain | Maintain a consistent source of parasites and minimize the number of in vitro passages to prevent changes in virulence.[14] |
Problem 2: Drug candidate shows high in vitro activity but fails to show efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic (PK) properties | Conduct PK studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The compound may have low bioavailability or a short half-life.[1][14] |
| Insufficient drug exposure at the site of infection | For late-stage HAT, the drug must cross the blood-brain barrier (BBB). Assess brain-to-plasma concentration ratios. |
| Rapid development of drug resistance | Consider in vitro resistance selection studies to assess the likelihood of resistance emergence. |
| Inappropriate dosing regimen | Optimize the dose and frequency of administration based on PK/PD (pharmacokinetic/pharmacodynamic) modeling.[10] |
Problem 3: Relapse of infection after initial clearance of parasites from the blood.
| Possible Cause | Troubleshooting Step |
| Survival of parasites in tissue reservoirs | Parasites can persist in tissues even when undetectable in the blood.[6] Use sensitive methods like BLI or tissue PCR to assess parasite burden in different organs.[4][5][11] |
| Insufficient treatment duration | Extend the treatment period to ensure the eradication of persistent parasites.[16] |
| Drug is suppressive, not curative | The compound may inhibit parasite replication but not kill them.[6] Assess long-term follow-up after treatment cessation to monitor for relapse. |
Experimental Protocols & Data
Table 1: Example of an In Vivo Efficacy Study Protocol for Acute Chagas Disease
| Parameter | Description |
| Animal Model | Female BALB/c mice, 6-8 weeks old |
| Parasite Strain | Trypanosoma cruzi (e.g., CL Brener strain) expressing luciferase |
| Inoculum | 1 x 10³ bloodstream trypomastigotes via intraperitoneal injection |
| Test Compound | Administered orally once daily for 20 consecutive days |
| Control Groups | Vehicle control; Benznidazole (100 mg/kg/day, oral) |
| Monitoring | Parasitemia by microscopic examination of tail blood; Parasite burden by bioluminescence imaging (BLI) twice weekly |
| Primary Endpoints | Reduction in parasitemia and BLI signal; Survival rate |
| Assessment of Cure | Long-term follow-up (e.g., 90-120 days post-treatment) with BLI and/or PCR on blood and tissues to confirm absence of parasites |
Table 2: Summary of Efficacy Data for Selected Antitrypanosomal Agents in Murine Models
| Compound | Disease Model | Dosing Regimen | Outcome | Reference |
| Fexinidazole | Stage 2 HAT (mouse) | 200 mg/kg, oral, 5 days | 7/8 mice cured | [16] |
| SCYX-7158 | Stage 2 HAT (mouse) | 25 mg/kg, oral, once daily for 7 days | 100% cure rate | [16] |
| DB829 | Stage 2 HAT (mouse) | 40 mg/kg for 3 days, then 20 mg/kg for 1 day (IP) | 100% cure rate | [4] |
| Benznidazole | Acute Chagas (mouse) | 100 mg/kg, oral, daily for 14-19 days | Clearance of parasites from blood and tissues | [11] |
| CBK201352 | Acute HAT (mouse) | 25 mg/kg, IP, twice daily for 10 days | Complete parasite clearance for >90 days | [14] |
Visualizations
Caption: Workflow for antitrypanosomal drug screening and efficacy testing.
Caption: Troubleshooting logic for poor in vivo drug efficacy.
References
- 1. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug discovery for Chagas disease should consider Trypanosoma cruzi strain diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalijtdh.com [journalijtdh.com]
- 10. The translational challenge in Chagas disease drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Tackling Sleeping Sickness: Current and Promising Therapeutics and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Drugs for Human African Trypanosomiasis: A Twenty First Century Success Story [mdpi.com]
- 17. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of Antitrypanosomal Agents: A Comparative Analysis of Benznidazole and Nifurtimox
A critical evaluation of the two frontline treatments for Chagas disease, benznidazole and nifurtimox, reveals comparable efficacy profiles against Trypanosoma cruzi, the etiological agent of this neglected tropical disease. While both drugs have been the mainstay of treatment for decades, a nuanced understanding of their respective strengths and weaknesses, supported by experimental data, is crucial for the research and drug development community.
This guide provides a comprehensive comparison of the antitrypanosomal efficacy of benznidazole and nifurtimox, presenting key quantitative data, detailed experimental methodologies, and a visualization of their proposed mechanisms of action. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to inform future research and the development of novel therapeutic strategies against Chagas disease.
Quantitative Efficacy Comparison
The in vitro and in vivo efficacy of benznidazole and nifurtimox against Trypanosoma cruzi has been extensively studied. The following table summarizes key efficacy parameters from representative studies. It is important to note that absolute values can vary depending on the T. cruzi strain, experimental conditions, and the specific methodologies employed.
| Parameter | Benznidazole | Nifurtimox | Trypanosoma cruzi Strain(s) | Reference |
| IC₅₀ (Intracellular Amastigotes) | 1.5 - 5 µM | 2 - 8 µM | Tulahuen, Y | [1][2] |
| EC₅₀ (Trypomastigotes) | 3 - 10 µM | 5 - 15 µM | Y, CL | [3] |
| In vivo Cure Rate (Murine Models) | 60 - 80% | 50 - 70% | Y, Tulahuen | [4][5] |
| Parasitemia Reduction (Murine Models) | >95% | >90% | CL Brener | [6] |
Table 1: Comparative Efficacy Data for Benznidazole and Nifurtimox against Trypanosoma cruzi
Experimental Protocols
The determination of the antitrypanosomal efficacy of compounds like benznidazole and nifurtimox relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Susceptibility of Intracellular Amastigotes
This assay is crucial for evaluating the efficacy of a compound against the replicative intracellular stage of the parasite, which is responsible for the chronic phase of Chagas disease.
Methodology:
-
Cell Culture: Murine or human cell lines (e.g., L929 fibroblasts, Vero cells) are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum) in 96-well microplates.
-
Infection: Host cells are infected with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of approximately 10:1. After an incubation period of 4-6 hours to allow for invasion, extracellular parasites are removed by washing.
-
Drug Treatment: The test compounds (benznidazole and nifurtimox) are serially diluted and added to the infected cell cultures. A positive control (e.g., a known effective concentration of benznidazole) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 72-96 hours to allow for parasite replication within the host cells.
-
Quantification: The number of intracellular amastigotes is quantified. This can be achieved through various methods:
-
Microscopy: Cells are fixed, stained with Giemsa, and the number of amastigotes per 100 host cells is counted.
-
Reporter Gene Assays: Using parasite lines expressing reporter genes like β-galactosidase or luciferase, the parasite viability can be quantified by measuring the enzymatic activity.
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the drug that reduces the number of intracellular parasites by 50% compared to the untreated control, is calculated using non-linear regression analysis.
In Vivo Efficacy in a Murine Model of Acute Chagas Disease
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of antitrypanosomal compounds.
Methodology:
-
Animal Model: Typically, BALB/c or Swiss mice are used.
-
Infection: Mice are infected intraperitoneally with a specific number of trypomastigotes (e.g., 10⁴) of a virulent T. cruzi strain.
-
Treatment Initiation: Treatment with the test compounds (benznidazole or nifurtimox), administered orally or intraperitoneally, is initiated at the peak of parasitemia (typically 7-10 days post-infection).
-
Dosing Regimen: The drugs are administered daily for a defined period, for example, 20 consecutive days.
-
Monitoring Parasitemia: Blood samples are collected from the tail vein at regular intervals, and the number of trypomastigotes is counted using a Neubauer chamber.
-
Assessment of Cure: After the treatment period, a "cure" is assessed by methods such as:
-
Hemoculture: Blood samples are cultured in a specialized medium to detect the presence of viable parasites.
-
Polymerase Chain Reaction (PCR): DNA is extracted from blood or tissue samples to detect parasite-specific DNA.
-
Immunosuppression: In some protocols, mice are immunosuppressed (e.g., with cyclophosphamide) after treatment to check for the relapse of infection.
-
-
Data Analysis: The percentage of parasitemia reduction and the cure rate (percentage of animals with no detectable parasites after treatment) are calculated.
Mechanism of Action and Signaling Pathways
Both benznidazole and nifurtimox are prodrugs that require activation by a parasite-specific nitroreductase. Their mechanisms of action, while not fully elucidated, are believed to involve the generation of reactive metabolites that induce significant cellular stress.
Benznidazole Mechanism of Action
Benznidazole is a 2-nitroimidazole derivative. Its activation by a type I nitroreductase in T. cruzi leads to the formation of reactive nitroso and hydroxylamine metabolites. These electrophilic intermediates can covalently bind to various macromolecules, including DNA, proteins, and lipids, leading to widespread cellular damage and parasite death.
Figure 1: Proposed mechanism of action for benznidazole.
Nifurtimox Mechanism of Action
Nifurtimox is a 5-nitrofuran derivative. Its activation by a similar parasite nitroreductase generates a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, causing damage to cellular components and ultimately leading to parasite lysis.
Figure 2: Proposed mechanism of action for nifurtimox.
Conclusion
Benznidazole and nifurtimox remain the only approved drugs for the treatment of Chagas disease. Experimental data indicates that both compounds exhibit potent antitrypanosomal activity, albeit with significant side effects that can limit their use. Their efficacy is dependent on activation by parasite-specific nitroreductases, a mechanism that also underpins their selective toxicity. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for the continued research and development of safer and more effective therapies to combat this debilitating disease. The future of Chagas disease treatment will likely involve the development of novel compounds with different mechanisms of action, as well as combination therapies to improve efficacy and reduce the emergence of drug resistance.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Class of Antitrypanosomal Agents Based on Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel antitrypanosomal agents - UEA Digital Repository [ueaeprints.uea.ac.uk]
A Head-to-Head Showdown: The Veteran Suramin Versus the Newcomer Antitrypanosomal Agent 19
For Immediate Release
In the ongoing battle against Human African Trypanosomiasis (HAT), also known as sleeping sickness, researchers are in a constant search for more effective and safer treatments. This guide provides a detailed, data-driven comparison of the century-old drug suramin and a promising new orally active compound, Antitrypanosomal agent 19. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available experimental data for both agents.
At a Glance: Key Performance Metrics
A summary of the in vitro and in vivo performance of this compound and suramin highlights their distinct profiles. This compound, a nitrothiophene-based compound, demonstrates potent activity against all three subspecies of Trypanosoma brucei and, crucially, is orally bioavailable. Suramin, the long-standing first-line treatment for stage 1 T. b. rhodesiense HAT, remains a parenteral stalwart with a well-documented, albeit complex, mechanism of action.
| Parameter | This compound (Compound 10) | Suramin |
| Molecular Formula | C₁₀H₁₁N₃O₄S | C₅₁H₄₀N₆O₂₃S₆ |
| Oral Bioavailability | Yes[1] | No |
| EC₅₀ vs. T. b. brucei | 0.08 µM[1] | 0.04 µM |
| EC₅₀ vs. T. b. rhodesiense | 0.01 µM[1] | Not consistently reported for direct comparison |
| EC₅₀ vs. T. b. gambiense | 0.01 µM[1] | Not consistently reported for direct comparison |
| CC₅₀ (L6 cells) | >50 µM[1] | Not reported against L6 cells; high micromolar range in other cell lines[2][3] |
| Selectivity Index (T. b. brucei) | >625[1] | Varies depending on cell line |
| In Vivo Efficacy (mouse model) | Curative at 100 mg/kg/day (oral)[1] | Curative at various parenteral doses (e.g., 20 mg/kg)[4] |
Deep Dive: Mechanism of Action
The two agents employ fundamentally different strategies to combat the trypanosome parasite.
This compound , as a nitroaromatic compound, is believed to act as a prodrug. It is activated by a parasite-specific nitroreductase enzyme, leading to the generation of reactive metabolites that are toxic to the parasite. This mechanism is shared with other nitro-drugs like fexinidazole.
Suramin's mechanism is multifaceted and not fully elucidated. It is known to inhibit a wide range of enzymes, including those involved in glycolysis and DNA replication. Recent research suggests that it may also interfere with the parasite's endocytic pathway and bind to variant surface glycoproteins (VSGs), which are crucial for the parasite's survival in the host.
Experimental Evidence: A Closer Look
The following sections detail the experimental protocols used to generate the comparative data, providing a basis for understanding the performance of each agent.
In Vitro Efficacy and Cytotoxicity
Objective: To determine the concentration of each agent required to inhibit parasite growth by 50% (EC₅₀) and the concentration that is toxic to mammalian cells by 50% (CC₅₀).
Experimental Protocol:
-
Trypanosoma brucei Growth Inhibition Assay:
-
T. b. brucei, T. b. rhodesiense, and T. b. gambiense strains are cultured in appropriate media.
-
The compounds are serially diluted and added to the parasite cultures in 96-well plates.
-
After a 72-hour incubation period, a resazurin-based reagent (e.g., AlamarBlue) is added to each well.
-
The fluorescence, which is proportional to the number of viable parasites, is measured to determine the EC₅₀ values.
-
-
Mammalian Cell Cytotoxicity Assay:
-
Rat skeletal myoblast (L6) cells or other relevant mammalian cell lines are cultured in 96-well plates.
-
Serial dilutions of the compounds are added to the cells.
-
After a 72-hour incubation, cell viability is assessed using a resazurin-based assay.
-
The CC₅₀ values are determined from the dose-response curves.
-
In Vivo Efficacy in a Mouse Model of HAT
Objective: To evaluate the ability of the compounds to clear parasitic infection in a living organism.
Experimental Protocol:
-
Infection: Female BALB/c mice are infected intraperitoneally with T. b. brucei.
-
Treatment:
-
For this compound, treatment is administered orally once daily for five consecutive days, starting three days post-infection, at a dose of 100 mg/kg.
-
For suramin, a typical regimen involves intravenous or intraperitoneal injections at a dose of 20 mg/kg.
-
-
Monitoring:
-
Parasitemia (the number of parasites in the blood) is monitored daily by microscopic examination of tail blood.
-
Mice are considered cured if no parasites are detected in the blood for a defined period post-treatment (e.g., 30 or 60 days).
-
Visualizing the Path to Discovery: Experimental Workflow
The following diagram illustrates the general workflow for the discovery and initial evaluation of novel antitrypanosomal agents like this compound.
Signaling Pathways and Logical Relationships
The distinct mechanisms of action of suramin and nitroaromatic drugs like this compound can be visualized as follows:
Conclusion
The head-to-head comparison reveals two potent antitrypanosomal agents with distinct advantages and disadvantages. Suramin, while effective, requires parenteral administration and has a complex, not fully understood mechanism of action. Its long history of use provides a wealth of clinical data, but also highlights its limitations.
This compound emerges as a promising candidate due to its oral bioavailability and potent activity against all relevant T. brucei subspecies. Its mechanism as a prodrug activated by a parasite-specific enzyme suggests a potential for high selectivity. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this new agent in the fight against Human African Trypanosomiasis. This guide serves as a foundational document for researchers to build upon as more data becomes available.
References
- 1. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor expression and suramin cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance in Antitrypanosomal Agents
A Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a significant impediment to the effective treatment of human African trypanosomiasis (HAT). Understanding the cross-resistance profiles of novel and existing antitrypanosomal agents is paramount for predicting clinical efficacy, designing effective combination therapies, and prolonging the lifespan of current treatments. This guide provides a comparative overview of the cross-resistance patterns observed among key antitrypanosomal drugs, offering a framework for the evaluation of new chemical entities, such as the hypothetical "Antitrypanosomal agent 19."
Quantitative Assessment of Cross-Resistance
The following table summarizes the in vitro cross-resistance profiles of prominent antitrypanosomal drugs against resistant strains of Trypanosoma brucei. The data, presented as fold-resistance relative to the wild-type strain, highlights the degree of reduced susceptibility to various compounds when resistance is developed to a specific agent.
| Drug Used to Induce Resistance | Nifurtimox | Fexinidazole | Benznidazole | Melarsoprol | Pentamidine |
| Nifurtimox | ~8-fold[1] | ~27 to 29-fold[1] | ~5-fold[1] | No significant cross-resistance | No significant cross-resistance |
| Fexinidazole | Reciprocal cross-resistance[2][3][4] | ~11-fold[4] | Reciprocal cross-resistance | No significant cross-resistance | No significant cross-resistance |
| Melarsoprol | No significant cross-resistance | No significant cross-resistance | No significant cross-resistance | High | High (reciprocal)[5] |
| Pentamidine | No significant cross-resistance | No significant cross-resistance | No significant cross-resistance | High (reciprocal)[5] | High |
Mechanisms of Cross-Resistance
Cross-resistance between antitrypanosomal agents is often underpinned by shared mechanisms of drug uptake, activation, or efflux.
Nitroaromatic Drugs (Nifurtimox, Fexinidazole, Benznidazole): A primary mechanism of cross-resistance among nitroaromatic drugs is the downregulation or mutation of a type I nitroreductase (NTR).[1][2][6][7] This mitochondrial enzyme is crucial for the reductive activation of these prodrugs into their cytotoxic forms.[6][8] A reduction in NTR activity, even by the loss of a single gene copy, can confer significant cross-resistance to a wide range of nitroheterocyclic compounds.[6]
Melaminophenyl Arsenicals and Diamidines (Melarsoprol and Pentamidine): Cross-resistance between melarsoprol and pentamidine has been observed for decades.[5] This is primarily attributed to defects in drug uptake. A key player in this process is the Trypanosoma brucei adenosine transporter (TbAT1/P2), which is responsible for the uptake of both drug classes.[5] More recently, loss-of-function mutations in aquaglyceroporin 2 (AQP2) have also been strongly linked to melarsoprol-pentamidine cross-resistance, as this channel facilitates the accumulation of both drugs within the parasite.[5]
Experimental Protocols
The determination of cross-resistance profiles relies on standardized in vitro and in vivo methodologies.
In Vitro Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of various antitrypanosomal agents against wild-type and drug-resistant parasite strains.
Methodology:
-
Parasite Culture: Bloodstream form Trypanosoma brucei are cultured in HMI-11 medium at 37°C in a 5% CO2 atmosphere.[8]
-
Drug Dilution Series: A serial dilution of each test compound is prepared in 96-well plates.
-
Parasite Inoculation: Parasites are seeded into the wells at a density of 2 x 10^5 cells/mL.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). The fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.[8]
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Fold-Resistance Calculation: The fold-resistance is determined by dividing the IC50 of the resistant strain by the IC50 of the parental (wild-type) strain.
Generation of Drug-Resistant Parasite Lines
Objective: To select for and clone parasite lines with stable resistance to a specific antitrypanosomal agent.
Methodology:
-
Stepwise Drug Pressure: Wild-type T. brucei are cultured in the presence of a sub-lethal concentration of the selective drug.
-
Incremental Concentration Increase: The drug concentration is gradually increased over several months as the parasites adapt and resume normal growth.
-
Cloning by Limiting Dilution: Once parasites can grow in a high concentration of the drug, the resistant population is cloned by limiting dilution to ensure a genetically homogenous population.
-
Stability Testing: The stability of the resistance phenotype is confirmed by culturing the resistant clones in the absence of the drug for a period and then re-determining the IC50.
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams illustrate the typical workflow for assessing cross-resistance and the key molecular pathways involved.
Caption: Workflow for Determining Cross-Resistance Profiles.
Caption: Key Mechanisms of Antitrypanosomal Drug Resistance.
References
- 1. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]
The Synergistic Potential of Antitrypanosomal Agent 19: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective treatments for trypanosomiasis, the exploration of combination therapies is paramount. This guide provides a comparative analysis of the synergistic and additive effects of the conceptual "Antitrypanosomal Agent 19," represented here by the recently approved drug fexinidazole , with existing antitrypanosomal agents. By examining the available experimental data, this document aims to inform future research and drug development strategies in the fight against this neglected tropical disease.
Comparative Analysis of In Vitro Drug Interactions
The efficacy of combination therapies is often assessed by determining whether the interaction between two drugs is synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify these interactions. A FICI of ≤ 0.5 is generally considered synergistic, > 0.5 to < 4.0 is additive, and ≥ 4.0 is antagonistic.
| Drug Combination | Trypanosome Species | Observed Effect | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Fexinidazole + Melarsoprol | Trypanosoma brucei | Indifferent | Not specified, described as "indifferent mean ΣFIC values" | [1] |
| Fexinidazole + Eflornithine | Trypanosoma brucei | Indifferent | Not specified, described as "indifferent mean ΣFIC values" | [1] |
| Fexinidazole + Pentamidine | Trypanosoma brucei | Indifferent | Not specified, described as "indifferent mean ΣFIC values" | [1] |
| Fexinidazole (sulfone metabolite) + Benznidazole | Trypanosoma cruzi | Additive | 0.5 ≥ ΣFIC < 4 | [2] |
| Fexinidazole (sulfone metabolite) + Nifurtimox | Trypanosoma cruzi | Additive | 0.5 ≥ ΣFIC < 4 | [2] |
Note: The data for fexinidazole in combination with benznidazole and nifurtimox were obtained from studies on Trypanosoma cruzi, the causative agent of Chagas disease.
Historical In Vivo Combination Data
An early study from 1983 reported that the combination of fexinidazole with suramin was effective in curing central nervous system (CNS) infections of T. brucei in mice, suggesting a potentially positive interaction in a living organism that warrants further contemporary investigation[1].
Experimental Protocols
Isobologram Analysis for In Vitro Synergy Testing
The isobologram method is a widely used technique to evaluate the interactions between two drugs.
Methodology:
-
Determination of IC50: The 50% inhibitory concentration (IC50) of each drug is first determined individually against the trypanosome cell line.
-
Drug Combination Ratios: The two drugs are then combined in fixed ratios (e.g., 1:3, 1:1, 3:1) based on their IC50 values.
-
Serial Dilutions: Serial dilutions of these drug combinations are prepared and added to the trypanosome cultures.
-
Incubation: The cultures are incubated for a defined period (e.g., 72 hours).
-
Viability Assay: Parasite viability is assessed using a suitable method, such as a resazurin-based fluorescence assay.
-
Isobologram Construction: An isobologram is constructed by plotting the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC for each drug in the combination is calculated as the IC50 of the drug in combination divided by the IC50 of the drug alone. The sum of the FICs (ΣFIC or FICI) indicates the nature of the interaction.
Visualizing Mechanisms and Workflows
To better understand the potential for synergistic interactions, it is crucial to visualize the mechanisms of action of the involved drugs and the experimental workflows.
Experimental workflow for assessing drug synergy using the isobologram method.
Simplified signaling pathways of fexinidazole and other antitrypanosomal drugs.
Conclusion
While existing in vitro studies on Trypanosoma brucei have not demonstrated synergistic effects between fexinidazole and older antitrypanosomal drugs, the additive effects observed with other nitroimidazoles against Trypanosoma cruzi suggest that further investigation into combination therapies is warranted. The distinct mechanisms of action of these drugs present multiple targets within the parasite, creating a strong rationale for continued exploration of novel drug combinations. Future research should focus on a broader range of drug partners, including newer compounds in the development pipeline, and should encompass both in vitro and in vivo models to fully elucidate the potential of synergistic interactions to overcome drug resistance and improve therapeutic outcomes for trypanosomiasis patients.
References
"validating the therapeutic potential of novel antitrypanosomal compounds"
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery for trypanosomiasis, a group of devastating diseases caused by protozoan parasites of the genus Trypanosoma, is continually evolving. The urgent need for safer, more effective, and orally available drugs has spurred the development of numerous novel antitrypanosomal compounds. This guide provides a comparative overview of the validation process for these emerging therapeutics, with a focus on experimental data, detailed protocols, and the underlying mechanisms of action.
In Vitro Efficacy and Cytotoxicity: A Comparative Analysis
A critical initial step in the validation of any new antitrypanosomal compound is the assessment of its in vitro efficacy against the parasite and its toxicity towards mammalian cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against Trypanosoma species and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line. The ratio of CC50 to IC50, known as the selectivity index (SI), is a key indicator of a compound's therapeutic potential.
Below are tables summarizing the in vitro activity of selected novel compounds compared to established reference drugs.
Table 1: In Vitro Activity against Trypanosoma brucei rhodesiense (HAT)
| Compound/Drug | Chemical Class | IC50 (nM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Novel Compounds | ||||||
| GNF6702 | Triazolopyrimidine | <10 | - | >50 | >5000 | [1] |
| NITD689 | Triazolopyrimidine | <10 | - | >50 | >5000 | [1] |
| Acoziborole (SCYX-7158) | Benzoxaborole | ~600 | L929 | >50 | >83 | [2] |
| Fexinidazole Metabolite (Sulfone) | Nitroimidazole | 700 - 3300 | - | - | - | |
| Reference Drugs | ||||||
| Pentamidine | Diamidine | 2.5 | - | - | - | |
| Melarsoprol | Arsenical | 7 | - | - | - | |
| Suramin | Polyanionic | 27 | - | - | - | |
| Nifurtimox | Nitrofuran | 2600 | - | - | - | |
| Eflornithine | Ornithine Decarboxylase Inhibitor | 15000 | - | - | - |
Table 2: In Vitro Activity against Trypanosoma cruzi (Chagas Disease)
| Compound/Drug | Chemical Class | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Novel Compounds | ||||||
| Dihydrobenzofuran Neolignan 1 | Neolignan | 3.26 | Vero | >200 | >61 | [3] |
| 2-Styrylquinoline 3a | Styrylquinoline | 14.4 | U-937 | 15.6 | 1.1 | [4] |
| 2-Styrylquinoline 3c | Styrylquinoline | 14.4 | U-937 | 15.6 | 1.1 | [4] |
| Reference Drugs | ||||||
| Benznidazole | Nitroimidazole | 3.56 | Vero | >200 | >56 | [3] |
| Nifurtimox | Nitrofuran | - | - | - | - |
Experimental Protocols: A Step-by-Step Guide
Reproducible and standardized experimental protocols are fundamental to the validation of novel compounds. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Trypanocidal Activity Assay (Alamar Blue Assay)
This assay is a widely used colorimetric method to determine the viability of trypanosomes after exposure to a test compound.
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The intensity of the resulting color or fluorescence is proportional to the number of viable cells.
Protocol:
-
Parasite Culture: Culture bloodstream forms of Trypanosoma brucei spp. in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of parasite suspension (e.g., 2 x 10^4 parasites/mL) to each well. Add 100 µL of the diluted compound to the wells. Include wells with parasites and medium only (negative control) and wells with a reference drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate the plate for another 4-24 hours.
-
Measurement: Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of parasite growth for each compound concentration compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of a compound against a mammalian cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HeLa, HepG2, or L6) in a suitable medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with cells and medium only (negative control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the negative control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in a Murine Model of Human African Trypanosomiasis (HAT)
Animal models are essential for evaluating the in vivo efficacy of promising antitrypanosomal compounds. The following is a general protocol for a murine model of late-stage (meningoencephalitic) HAT.
Protocol:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Parasite and Infection: Infect the mice intraperitoneally (i.p.) with a specified number of bloodstream form trypomastigotes of a relevant T. b. rhodesiense or T. b. gambiense strain (e.g., 1 x 10^4 parasites).
-
Disease Progression: Allow the infection to progress to the late stage, which is characterized by the presence of parasites in the central nervous system (CNS). This typically occurs around 21 days post-infection. The use of bioluminescent parasite strains and in vivo imaging systems can be used to monitor the progression of the infection in real-time.[5][6]
-
Treatment: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses for a defined period (e.g., once or twice daily for 5-10 days).[7] Include a vehicle-treated control group and a group treated with a standard drug (e.g., melarsoprol or fexinidazole).
-
Monitoring: Monitor the mice daily for clinical signs of disease, body weight, and survival.
-
Assessment of Efficacy:
-
Parasitemia: Regularly check for the presence of parasites in tail blood smears using a microscope.
-
Cure: A curative effect is typically defined as the absence of parasites in the blood for a prolonged period after the end of treatment (e.g., up to 60-90 days).[7] Relapse is a common issue, so long-term monitoring is crucial.
-
CNS Parasite Load: At the end of the experiment, the brain can be harvested to quantify the parasite load using techniques like quantitative PCR (qPCR) or by culturing brain homogenates.[5]
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizing Mechanisms of Action and Experimental Workflows
Understanding the mechanism of action of a novel compound is crucial for its development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Mechanism of action of Fexinidazole.
Caption: Proposed mechanism of action of Acoziborole.[8]
Caption: Apoptosis-like cell death pathway in Trypanosoma.[9]
Experimental Workflows
Caption: A typical workflow for antitrypanosomal drug discovery.
References
- 1. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Acoziborole used for? [synapse.patsnap.com]
- 9. Cell death pathways in pathogenic trypanosomatids: lessons of (over)kill - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antitrypanosomal Agent 19 Against Current Trypanosomiasis Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antitrypanosomal agent 19 (also referred to as compound 10) with current first- and second-line treatments for Human African Trypanosomiasis (HAT). The analysis is based on available preclinical data and aims to offer an objective evaluation of its potential as a future therapeutic.
Executive Summary
Human African Trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by protozoan parasites of the genus Trypanosoma. Current treatments, while effective to varying degrees, are hampered by issues of toxicity, complex administration routes, and emerging resistance. This compound, an orally available nitrothiophene-based compound, has shown promising preclinical activity against the major Trypanosoma brucei subspecies. This guide benchmarks its in vitro and in vivo performance against established drugs such as pentamidine, suramin, melarsoprol, eflornithine (as part of NECT), nifurtimox (as part of NECT), and fexinidazole.
In Vitro Efficacy and Cytotoxicity
The in vitro activity of this compound and current trypanocidal drugs has been evaluated against various Trypanosoma brucei strains. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, along with the calculated selectivity index (SI), which indicates the therapeutic window of a compound.
| Compound | T. b. brucei (EC50, µM) | T. b. rhodesiense (EC50, µM) | T. b. gambiense (EC50, µM) | Mammalian Cells (CC50, µM) | Selectivity Index (SI) |
| This compound | 0.54 | 0.14 | 0.13 | >25 | >178 |
| Pentamidine | ~0.003-0.01 | ~0.002-0.005 | ~0.002-0.004 | ~2-10 | ~200-5000 |
| Suramin | ~0.02-0.1 | ~0.01-0.05 | Not typically used | >100 | >1000 |
| Melarsoprol | ~0.001-0.005 | ~0.001-0.004 | ~0.002-0.006 | ~0.1-0.5 | ~25-500 |
| Eflornithine | ~10-50 (lower for T.b.g) | High (Resistant) | ~5-25 | >1000 | >40-200 |
| Nifurtimox | ~1-5 | ~1-5 | ~1-5 | ~50-100 | ~10-100 |
| Fexinidazole | ~0.3-1.5 | ~0.3-1.5 | ~0.3-1.5 | >100 | >67-333 |
Note: EC50 and CC50 values can vary depending on the specific cell lines and assay conditions used. The data presented here are compiled from various preclinical studies for comparative purposes.
In Vivo Efficacy in Preclinical Models
The efficacy of this compound has been evaluated in a mouse model of acute (Stage 1) HAT. The table below compares its performance with available preclinical data for current treatments in both Stage 1 and Stage 2 (meningoencephalitic) models of the disease.
| Compound | Stage of Disease | Animal Model | Dosing Regimen | Outcome |
| This compound | Acute (Stage 1) | Mouse | 100 mg/kg, oral, twice daily for 4 days | 3 out of 5 mice survived up to 60 days with no detectable parasitemia. |
| Acute (Stage 1) | Mouse | 200 mg/kg, oral, once or twice daily for 4 days | 4 out of 5 mice survived up to 60 days with no detectable parasitemia. | |
| Fexinidazole | Acute (Stage 1) | Mouse | 100 mg/kg/day, oral, for 4 days | Cure in models of T. b. rhodesiense and T. b. gambiense infection.[1] |
| Chronic (Stage 2) | Mouse | 200 mg/kg/day, oral, for 5 days | Highly effective in a T. b. brucei model of CNS infection.[1] | |
| Pentamidine | Acute (Stage 1) | Mouse | 4 mg/kg/day, intraperitoneal, for 7 days | Effective in clearing parasitemia in early-stage infections. |
| Suramin | Acute (Stage 1) | Mouse | 20 mg/kg, single intravenous dose | Effective in clearing parasitemia in early-stage infections. |
| Melarsoprol | Chronic (Stage 2) | Mouse | 3.6 mg/kg/day, intravenous, for 4 days | Cures late-stage CNS infections, but with significant toxicity. |
| NECT | Chronic (Stage 2) | Mouse | Eflornithine + Nifurtimox combination | High cure rates in preclinical models of second-stage HAT. |
Mechanisms of Action
Understanding the mechanism of action is crucial for predicting potential resistance and for the rational design of combination therapies.
This compound
The precise mechanism of action for this compound has not been fully elucidated. However, as a nitrothiophene-based compound, it is hypothesized to undergo bioreductive activation by parasitic nitroreductases. This process generates reactive nitroso and hydroxylamine metabolites that can induce oxidative stress and damage parasitic DNA, proteins, and lipids, ultimately leading to cell death.
Current Trypanosomiasis Treatments
-
Pentamidine : This aromatic diamidine is thought to interfere with multiple cellular processes in trypanosomes. It binds to the kinetoplast DNA (kDNA) and may inhibit DNA, RNA, and protein synthesis.[2][3]
-
Suramin : A polysulfonated naphthylamine that inhibits a wide range of enzymes, including those involved in glycolysis, the primary energy source for bloodstream form trypanosomes.[4][5][6][7]
-
Melarsoprol : An organoarsenical prodrug that is metabolized to melarsen oxide. This active form binds to sulfhydryl groups in proteins, particularly trypanothione, disrupting the parasite's redox balance and energy metabolism.[1][8][9][10][11]
-
Eflornithine : An irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the synthesis of polyamines, which are essential for cell proliferation and differentiation.
-
Nifurtimox : A nitrofuran that, similar to nitroimidazoles, is activated by parasitic nitroreductases to generate reactive oxygen species, leading to oxidative stress.
-
Nifurtimox-Eflornithine Combination Therapy (NECT) : This combination therapy leverages the different mechanisms of its components. Eflornithine's cytostatic effect is complemented by the cytotoxic action of nifurtimox, potentially leading to a synergistic effect and reducing the likelihood of resistance development.[12][13]
-
Fexinidazole : A 5-nitroimidazole prodrug that is metabolized to active sulfoxide and sulfone derivatives. These metabolites are thought to be activated by parasitic nitroreductases to generate reactive species that damage the parasite's DNA and other macromolecules.[14][15][16][17][18]
Experimental Protocols
In Vitro Drug Susceptibility Testing: Alamar Blue Assay
This assay is a common method for determining the in vitro efficacy of compounds against Trypanosoma brucei.
Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent indicator dye that is reduced to the fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.
Protocol:
-
Parasite Culture: Bloodstream forms of T. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Plate Preparation: Serial dilutions of the test compounds are prepared in a 96- or 384-well microtiter plate.
-
Cell Seeding: A suspension of trypanosomes is added to each well to achieve a final density of approximately 2 x 10^4 cells/mL.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Alamar Blue Addition: Alamar Blue solution is added to each well to a final concentration of 10% (v/v).
-
Final Incubation: The plates are incubated for an additional 4 to 24 hours.
-
Fluorescence Reading: The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing in a Mouse Model of HAT
This protocol describes a general procedure for evaluating the efficacy of a test compound in a murine model of both acute (Stage 1) and chronic (Stage 2) HAT.
Animal Model: Female BALB/c or Swiss albino mice are commonly used.
Parasite Strain: A bioluminescent strain of T. b. brucei (e.g., GVR35-luc) is often used to allow for non-invasive monitoring of parasite burden.
Stage 1 (Acute) Infection Model:
-
Infection: Mice are infected intraperitoneally (i.p.) with 1 x 10^4 to 1 x 10^5 bloodstream form trypanosomes.
-
Treatment Initiation: Treatment with the test compound is typically initiated 3-4 days post-infection when parasitemia is established.
-
Dosing: The compound is administered at various doses and schedules (e.g., once or twice daily for 4-7 days) via the desired route (e.g., oral gavage, i.p. injection).
-
Monitoring: Parasitemia is monitored daily by tail blood smear microscopy. Mouse survival is also recorded.
-
Cure Assessment: A mouse is considered cured if no parasites are detected in the blood for a defined period (e.g., 60-180 days) after the end of treatment.
Stage 2 (Chronic/Meningoencephalitic) Infection Model:
-
Infection: Mice are infected as in the Stage 1 model.
-
CNS Invasion: The infection is allowed to progress for a longer period (e.g., 21 days) to allow parasites to cross the blood-brain barrier and establish a central nervous system (CNS) infection.
-
Treatment Initiation: Treatment is initiated at the late stage of the disease.
-
Dosing: Similar to the Stage 1 model, various dosing regimens are tested.
-
Monitoring: In addition to parasitemia and survival, CNS involvement can be monitored using in vivo bioluminescence imaging (IVIS) if a bioluminescent parasite strain is used.
-
Cure Assessment: Cure is determined by the absence of parasites in both the blood and the brain (assessed by ex vivo imaging or qPCR of brain tissue) at the end of the follow-up period.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Simplified overview of the proposed mechanisms of action for this compound and current treatments.
Experimental Workflow for In Vivo Efficacy
Caption: A generalized workflow for assessing the in vivo efficacy of antitrypanosomal compounds in a mouse model.
Logical Relationship in Drug Discovery Cascade
Caption: A simplified representation of the preclinical drug discovery cascade for new antitrypanosomal agents.
Conclusion
This compound demonstrates potent in vitro activity against all three major subspecies of Trypanosoma brucei and a favorable selectivity index. Its oral bioavailability and efficacy in an acute mouse model of HAT position it as a promising candidate for further development. However, more extensive preclinical studies are required to fully assess its potential, particularly its efficacy in a Stage 2 model of the disease and a more detailed elucidation of its mechanism of action. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this novel agent within the current landscape of trypanosomiasis treatment.
References
- 1. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the use of nifurtimox-eflornithine combination therapy (NECT) in the treatment of second stage gambiense human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pentamidine movement across the murine blood-brain and blood-cerebrospinal fluid barriers: effect of trypanosome infection, combination therapy, P-glycoprotein, and multidrug resistance-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of the 10-Day Melarsoprol Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. scienceportal.msf.org [scienceportal.msf.org]
- 12. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemotherapy for second‐stage Human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
A Comparative Guide to New Antitrypanosomal Candidates: EC50 and CC50 Analysis
For Researchers, Scientists, and Drug Development Professionals
The urgent need for new, effective, and less toxic drugs to treat trypanosomiasis, a group of neglected tropical diseases, has spurred significant research into novel antitrypanosomal compounds. This guide provides a comparative overview of the in vitro potency (EC50) and cytotoxicity (CC50) of recently investigated antitrypanosomal candidates, offering a valuable resource for the drug discovery and development community. The data presented herein is collated from recent preclinical studies and is intended to facilitate the objective assessment of these emerging therapeutic agents.
Data Presentation: In Vitro Activity and Cytotoxicity
The following table summarizes the 50% effective concentration (EC50) against various Trypanosoma species and the 50% cytotoxic concentration (CC50) against different mammalian cell lines for a selection of new antitrypanosomal candidates. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of a compound's therapeutic window.
| Compound/Extract | Target Organism | EC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Neolignan 7 | T. cruzi amastigotes | 4.3 | NCTC fibroblasts | >200 | >47.6 | [1] |
| IMDNQ10 | T. cruzi | 2.23 | Balb/C 3T3 | 610.9 | 275.3 | [2] |
| IMDNQ1 | T. cruzi | Not specified | Balb/C 3T3 | >100 | 60.25 | [2] |
| IMDNQ2 | T. cruzi | Not specified | Balb/C 3T3 | >100 | 53.97 | [2] |
| IMDNQ3 | T. cruzi | 0.7 | Balb/C 3T3 | 21.67 | 31.83 | [2] |
| Benznidazole | T. cruzi amastigotes | 5.5 | NCTC fibroblasts | Not specified | 34.5 | [1] |
| Nifurtimox | T. cruzi | 10.67 | Balb/C 3T3 | Not specified | 10.86 | [2] |
| Anopyxis klaineana (Chloroform extract) | T. b. brucei | 2.57 µg/mL | HepG2 | >100 µg/mL | >38.9 | [3] |
| Anopyxis klaineana (Hexane extract) | T. b. brucei | 4.35 µg/mL | HepG2 | >100 µg/mL | >23.0 | [3] |
| Terminalia catappa (Ethyl acetate fraction) | T. cruzi epimastigotes | 8.86 µg/mL | Vero cells | >1000 µg/mL | >112.9 | [4] |
| Terminalia catappa (Ethyl acetate fraction) | T. cruzi trypomastigotes | 24.91 µg/mL | Vero cells | >1000 µg/mL | >40.1 | [4] |
Experimental Protocols
The determination of EC50 and CC50 values is crucial for the preliminary assessment of a drug candidate's efficacy and safety. The following are detailed methodologies for the commonly employed AlamarBlue™ (Resazurin) and MTT assays.
EC50 Determination: AlamarBlue™ (Resazurin) Assay for Trypanosoma brucei
This assay quantitatively measures the proliferation of trypanosomes and is used to determine the concentration of a compound that inhibits their growth by 50%.
-
Cell Preparation: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) to reach the mid-logarithmic growth phase. The parasite suspension is then diluted to a final density of 2 x 10³ cells/mL.[5]
-
Plate Seeding: Using a sterile, black, clear-bottom 384-well plate, 55 µL of the cell suspension is added to each well. The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Addition: Test compounds are serially diluted to various concentrations. 5 µL of each dilution is added to the respective wells. A vehicle control (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for an additional 48 hours under the same conditions.[5]
-
AlamarBlue™ Addition: 10 µL of AlamarBlue™ reagent (diluted in culture medium to a final concentration of 10%) is added to each well.[5]
-
Final Incubation and Measurement: The plates are incubated for 2 hours at 37°C and then for 22 hours at room temperature in the dark.[5] The fluorescence is measured using a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.[5]
-
Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the control wells. The EC50 value is then calculated by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
CC50 Determination: MTT Assay for Mammalian Cells
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and allows for the determination of a compound's cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2, or VERO) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and a vehicle control are included. The plates are then incubated for a period of 24 to 72 hours.[6]
-
MTT Addition: After the incubation period, 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well, and the plates are incubated for 1.5 to 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble purple formazan crystals.[6] The plate is then gently shaken on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm.[6]
-
CC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Antitrypanosomal Activities and Cytotoxicity of Some Novel Imido-substituted 1,4-Naphthoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antioxidant and Antitrypanosomal Activities of Extract and Fractions of Terminalia catappa [mdpi.com]
- 5. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. MTT (Assay protocol [protocols.io]
In Vivo Efficacy of Novel Antitrypanosomal Agent Fexinidazole Compared to Standard of Care for Human African Trypanosomiasis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel oral antitrypanosomal agent, fexinidazole (herein referred to as Antitrypanosomal agent 19, as per the topic), with the standard of care treatments for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in evaluating these therapeutic options.
Executive Summary
Fexinidazole, a 5-nitroimidazole derivative, represents a significant advancement in the treatment of HAT, being the first all-oral treatment for both stages of Trypanosoma brucei gambiense infection.[1][2][3] This guide presents a comparative analysis of its in vivo efficacy against standard treatments, including pentamidine, suramin, melarsoprol, eflornithine, and nifurtimox-eflornithine combination therapy (NECT). The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and diagrams of proposed mechanisms of action.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data on the in vivo efficacy of fexinidazole and standard of care drugs in both preclinical mouse models and human clinical trials.
Table 1: Preclinical In Vivo Efficacy in Mouse Models of Human African Trypanosomiasis
| Drug | Mouse Model | Parasite Strain | Dosing Regimen | Efficacy (Cure Rate) | Reference |
| Fexinidazole | Acute infection | T. b. rhodesiense (STIB900) | 100 mg/kg/day, oral, 4 days | 100% | [3][4] |
| Chronic infection (CNS stage) | T. b. brucei (GVR35) | 200 mg/kg/day, oral, 5 days | Nearly 100% (7/8 mice) | [4] | |
| Chronic infection (CNS stage) | T. b. brucei (GVR35) | 100 mg/kg, twice daily, oral, 5 days | Cured | [3] | |
| Melarsoprol | Cerebral trypanosomiasis | T. b. brucei | 10 mg/kg, intravenous, single or multiple doses | Apparent cure | [5] |
| CNS-stage infection | T. b. brucei | 0.05 mmol/kg/day, oral (cyclodextrin complex), 7 days | Cured | [6] | |
| Pentamidine | Acute infection | T. evansi | 0.5 mg/kg/day, 4 days | Cured | [7] |
| Suramin | Chronic infection (CNS involvement) | T. b. brucei (GVR 35/1) | 20 mg/kg (single dose) + nitroimidazole | Cured | [2] |
Table 2: Clinical Efficacy in Human African Trypanosomiasis Patients
| Drug/Regimen | Disease Stage | Parasite Subspecies | Efficacy (Success/Cure Rate) | Reference |
| Fexinidazole | Stage 1 & early Stage 2 | T. b. gambiense | 98.7% | [2] |
| Stage 2 | T. b. gambiense | 91.2% | [2] | |
| Stage 1 & Stage 2 | T. b. rhodesiense | Favorable outcomes in a single-arm trial | [8] | |
| NECT | Stage 2 | T. b. gambiense | 97.6% | [2] |
| Stage 2 | T. b. gambiense | Overall cure rate of 94.1% at 24 months in a field study | [9] | |
| Eflornithine (monotherapy) | Stage 2 | T. b. gambiense | Effective, but NECT is simpler and less toxic | [10][11] |
| Melarsoprol | Stage 2 | T. b. rhodesiense | Historically effective but with high toxicity (5% mortality) | [12][13] |
| Pentamidine | Stage 1 | T. b. gambiense | Highly effective | [14] |
| Suramin | Stage 1 | T. b. rhodesiense | Treatment of choice for early-stage T. b. rhodesiense | [5] |
Experimental Protocols
Below are detailed methodologies for typical in vivo efficacy studies cited in the comparison.
General Protocol for In Vivo Efficacy in a Murine Model of HAT
A common experimental workflow for evaluating the efficacy of antitrypanosomal agents in a mouse model is as follows:
-
Animal Model: Female Swiss mice or other appropriate strains (e.g., CD1) are typically used.[10][15] Animals are housed under standard laboratory conditions.
-
Parasite Inoculation: Mice are infected intraperitoneally with a specific strain of Trypanosoma brucei subspecies (e.g., T. b. brucei, T. b. rhodesiense).[4][15] The inoculum size is typically around 1 x 10^4 to 5 x 10^3 parasites per mouse.[10]
-
Establishment of Infection: The infection is allowed to establish, which can be monitored by examining tail blood for the presence of parasites (parasitemia). The timing of treatment initiation depends on whether an acute (early-stage) or chronic (late-stage, CNS involvement) infection model is being studied.[4][5]
-
Drug Administration:
-
Monitoring and Assessment of Efficacy:
-
Parasitemia: Blood smears are examined microscopically at regular intervals to determine the number of parasites. A compound is considered active if it leads to a significant reduction or clearance of parasitemia.[15]
-
Survival: The survival of the treated mice is monitored for an extended period (e.g., up to 180 days) to check for relapse.[16]
-
Cure: A definitive cure is often confirmed by sub-inoculation of blood or brain homogenates from treated mice into fresh, susceptible mice to see if infection develops.[15] For late-stage models, the presence of parasites in the central nervous system is also assessed.[5]
-
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for fexinidazole and the standard of care drugs.
Fexinidazole: Prodrug Activation and Mechanism of Action
Fexinidazole is a prodrug that is metabolized into its active sulfoxide (M1) and sulfone (M2) forms.[17] Its mechanism is believed to involve the generation of reactive nitro-radical anions by a parasitic nitroreductase, leading to oxidative stress and cell death.[8][12]
Caption: Proposed mechanism of action for fexinidazole.
Standard of Care: Mechanisms of Action
The standard of care drugs for HAT target various essential pathways within the trypanosome.
Caption: Simplified mechanisms of action for standard HAT drugs.
Conclusion
Fexinidazole offers a significant therapeutic advantage as an all-oral treatment for both stages of T. b. gambiense HAT, demonstrating high efficacy in both preclinical and clinical settings. Its simpler administration route compared to the parenteral standard of care drugs presents a major step forward in the management of sleeping sickness, particularly in resource-limited settings. While standard drugs remain crucial, especially for T. b. rhodesiense infections, the development of agents like fexinidazole paves the way for improved patient outcomes and supports the goal of HAT elimination. Further research into the mechanisms of action and potential for resistance will be critical for the long-term success of these therapies.
References
- 1. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 2. Treatment with suramin and 2-substituted 5-nitroimidazoles of chronic murine Trypanosoma brucei infections with central nervous system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanosoma brucei brucei: the response to Melarsoprol in mice with cerebral trypanosomiasis. An immunopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo investigations of selected diamidine compounds against Trypanosoma evansi using a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 12. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 13. Melarsoprol - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Melarsoprol Sensitivity Profile of Trypanosoma brucei gambiense Isolates from Cured and Relapsed Sleeping Sickness Patients from the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentamidine movement across the murine blood-brain and blood-cerebrospinal fluid barriers: effect of trypanosome infection, combination therapy, P-glycoprotein, and multidrug resistance-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antitrypanosomal Agent 19
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Antitrypanosomal agent 19, a nitrothiophene-based compound used in trypanosomiasis research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar nitrothiophene derivatives and standard laboratory safety protocols. These guidelines are intended to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Profile and Safety Recommendations
This compound belongs to the class of nitrothiophene compounds. Safety data for analogous substances suggest that this agent should be handled as a hazardous material with potential for acute toxicity and other health risks.
Key Hazard Information for Nitrothiophene Derivatives
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Avoid direct contact. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[1][3][4] |
| Genetic Defects | Suspected of causing genetic defects.[1] | Minimize exposure. Implement strict handling protocols to prevent any direct contact or aerosol generation. |
| Environmental | Potentially toxic to aquatic life.[5] | Do not release into the environment.[4][5] Prevent from entering drains or waterways. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with institutional and regulatory standards. The recommended procedure is to dispose of the compound as hazardous chemical waste through an approved waste disposal facility.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).[3][4]
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][4][5][6]
-
Never dispose of this compound down the drain or in regular trash.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Collect the contaminated material into a hazardous waste container and dispose of it following the procedures outlined above.
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Researchers are strongly encouraged to consult their institution's specific waste management policies and their EHS department for any additional requirements.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. fishersci.com [fishersci.com]
- 5. Antitrypanosomal agent 2|475626-30-3|MSDS [dcchemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
